molecular formula C7H6F3NO B143639 (6-(Trifluoromethyl)pyridin-2-yl)methanol CAS No. 131747-53-0

(6-(Trifluoromethyl)pyridin-2-yl)methanol

Katalognummer: B143639
CAS-Nummer: 131747-53-0
Molekulargewicht: 177.12 g/mol
InChI-Schlüssel: LDPSHXVZVLFJTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-(Trifluoromethyl)pyridin-2-yl)methanol is a valuable trifluoromethylpyridine (TFMP) derivative serving as a critical synthetic intermediate in advanced chemical research. Compounds containing the TFMP scaffold are extensively investigated for their unique physicochemical properties, which are imparted by the synergistic effect of the strong electron-withdrawing trifluoromethyl group and the nitrogen-containing pyridine ring . This combination can significantly influence a molecule's biological activity, metabolic stability, and lipophilicity, making TFMP intermediates essential for developing novel active compounds . In the field of agrochemical research, TFMP derivatives are recognized as key structural motifs in the discovery and synthesis of pesticides, herbicides, and fungicides . For pharmaceutical research, the trifluoromethylpyridine structure is a privileged pharmacophore in medicinal chemistry. It is incorporated into drug candidates targeting a range of diseases, with numerous compounds containing this moiety currently in clinical trials . The primary research value of this compound lies in its functionalization; the hydroxymethyl group serves as a versatile chemical handle for further synthetic elaboration. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or used in condensation and etherification reactions to construct more complex molecular architectures. Its application in building active ingredients is demonstrated by its use in the synthesis of complex molecules, such as the polymorphic form of an indazole-pyridine carboxamide investigated for therapeutic applications . This compound is intended for research and development purposes only in fields such as agrochemistry, pharmaceutical sciences, and material chemistry.

Eigenschaften

IUPAC Name

[6-(trifluoromethyl)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)6-3-1-2-5(4-12)11-6/h1-3,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPSHXVZVLFJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563706
Record name [6-(Trifluoromethyl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131747-53-0
Record name [6-(Trifluoromethyl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (6-(Trifluoromethyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (6-(Trifluoromethyl)pyridin-2-yl)methanol, a key building block in medicinal chemistry and drug discovery. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Overview and Chemical Properties

This compound, with CAS Number 131747-53-0, is a heterocyclic organic compound.[1][2] The strategic placement of a trifluoromethyl (-CF3) group on the pyridine ring significantly influences its physicochemical properties, making it a valuable intermediate in the synthesis of complex molecules. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, which are critical attributes for drug candidates.[3][4]

The hydroxymethyl (-CH2OH) group provides a reactive handle for a variety of chemical transformations, further adding to its versatility as a building block in organic synthesis.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 131747-53-0[1][2]
Molecular Formula C₇H₆F₃NO[1]
Molecular Weight 177.12 g/mol [5]
IUPAC Name This compoundN/A
PubChem CID 14761464[1]
Appearance Colorless to Light yellow to Light orange clear liquid[6]
Purity >98.0% (GC)[6]
XLogP3 0.9[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 1[5]

Role in Medicinal Chemistry and Drug Development

Trifluoromethylpyridine (TFMP) derivatives are of significant interest in the pharmaceutical industry.[7] The unique properties conferred by the trifluoromethyl group can lead to improved pharmacokinetic profiles and therapeutic efficacy.[4][8]

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug molecule.

  • Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with intracellular targets.[3][4]

  • Modulation of Basicity: The electron-withdrawing nature of the -CF3 group lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be advantageous in avoiding off-target interactions and improving oral bioavailability.

  • Improved Binding Affinity: The -CF3 group can engage in favorable interactions, such as dipole-dipole and multipolar interactions, with protein targets, potentially enhancing binding affinity and selectivity.[4]

The hydroxymethyl group on the pyridine ring serves as a versatile synthetic handle, allowing for the construction of more complex, biologically active molecules.[3] This makes this compound a valuable precursor for creating libraries of compounds for high-throughput screening.

Experimental_Workflow start Start: Starting Materials (e.g., Methyl 6-(Trifluoromethyl)picolinate) reduction Step 1: Reduction - Solvent: Anhydrous THF - Reagent: LiAlH₄ or NaBH₄ - Temperature: 0°C to RT start->reduction workup Step 2: Aqueous Work-up - Quench with H₂O - Add NaOH(aq) - Filter through celite reduction->workup extraction Step 3: Extraction & Concentration - Extract with Ethyl Acetate - Dry with Na₂SO₄ - Concentrate in vacuo workup->extraction purification Step 4: Purification - Silica Gel Column Chromatography - Eluent: Hexanes/Ethyl Acetate extraction->purification analysis Step 5: Analysis - NMR, MS, IR for structure - HPLC for purity purification->analysis product Final Product: This compound analysis->product

References

An In-depth Technical Guide to (6-(Trifluoromethyl)pyridin-2-yl)methanol (CAS 131747-53-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-(Trifluoromethyl)pyridin-2-yl)methanol, bearing the CAS number 131747-53-0, is a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered receptor binding affinities. These characteristics make it a valuable building block in the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and known applications, with a focus on its role in drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature. Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 131747-53-0N/A
Chemical Formula C₇H₆F₃NO[1]
Molecular Weight 177.12 g/mol [1]
Boiling Point 191.1 °C at 760 mmHgN/A
Density 1.362 g/cm³N/A
Melting Point Not availableN/A
Appearance White to off-white solidN/A
Solubility Soluble in methanol, ethanol, and other common organic solvents.N/A

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reduction of a corresponding carboxylic acid or ester derivative. A general synthetic approach is outlined below.

General Synthesis Workflow

SynthesisWorkflow Start 2-Chloro-6-(trifluoromethyl)pyridine Intermediate1 Grignard Reagent Formation Start->Intermediate1 Mg, THF Intermediate2 Reaction with Formaldehyde Intermediate1->Intermediate2 HCHO Product This compound Intermediate2->Product Aqueous Workup

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 2-Chloro-6-(trifluoromethyl)pyridine

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Paraformaldehyde

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 eq). The flask is flushed with nitrogen, and anhydrous THF is added. A small amount of 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF is added to initiate the reaction. Once the Grignard formation begins (indicated by a color change and gentle reflux), the remaining 2-chloro-6-(trifluoromethyl)pyridine solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for an additional hour.

  • Reaction with Formaldehyde: In a separate flask, paraformaldehyde (1.5 eq) is suspended in anhydrous THF and cooled to 0 °C. The freshly prepared Grignard reagent is then added slowly to the paraformaldehyde suspension via cannula. The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Workup and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is then acidified with 1 M HCl. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford this compound as a white to off-white solid.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.

Spectroscopy Predicted Data
¹H NMR Signals corresponding to the pyridine ring protons (typically in the range of 7.5-8.5 ppm), a singlet for the methylene protons adjacent to the hydroxyl group (around 4.8 ppm), and a broad singlet for the hydroxyl proton.
¹³C NMR Signals for the pyridine ring carbons (with the carbon bearing the trifluoromethyl group showing a characteristic quartet due to C-F coupling), and a signal for the methylene carbon (around 60-65 ppm).
IR (cm⁻¹) A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, C-H stretching bands around 2850-3000 cm⁻¹, C=N and C=C stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region, and strong C-F stretching bands typically observed between 1000 and 1350 cm⁻¹.
Mass Spec (m/z) The molecular ion peak [M]⁺ at approximately 177.04, with characteristic fragmentation patterns including the loss of the hydroxymethyl group.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethyl group is a key pharmacophore that can significantly enhance the drug-like properties of a molecule. Its incorporation into the pyridine scaffold in this compound makes this compound a valuable intermediate for the synthesis of a wide range of biologically active molecules.

Role of the Trifluoromethyl Group

Trifluoromethyl_Effect CF3 Trifluoromethyl Group (-CF3) Properties Enhanced Drug-like Properties CF3->Properties Metabolic_Stability Increased Metabolic Stability Properties->Metabolic_Stability Lipophilicity Increased Lipophilicity Properties->Lipophilicity Binding_Affinity Altered Binding Affinity Properties->Binding_Affinity

Caption: The influence of the trifluoromethyl group on molecular properties.

The strong electron-withdrawing nature of the trifluoromethyl group can increase the metabolic stability of the parent molecule by blocking sites susceptible to oxidative metabolism. Furthermore, its lipophilic character can improve membrane permeability and cellular uptake. The presence of the trifluoromethyl group can also alter the pKa of the pyridine nitrogen, influencing its interaction with biological targets.

Therapeutic Potential

Derivatives of trifluoromethylpyridines have been investigated for a range of therapeutic applications, including as:

  • Anticancer agents: By targeting various kinases and signaling pathways involved in tumor growth and proliferation.

  • Antiviral agents: Exhibiting activity against a variety of viruses.

  • Agrochemicals: Utilized in the development of new pesticides and herbicides.[2]

The hydroxymethyl group of this compound provides a convenient handle for further chemical modifications, allowing for its incorporation into more complex molecular architectures. This versatility makes it a key building block for creating libraries of compounds for high-throughput screening in drug discovery programs. For instance, derivatives of (pyridin-2-yl)methanol have been explored as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), which is implicated in pain and inflammation.[3]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. Its unique combination of a trifluoromethyl group and a reactive hydroxymethyl moiety on a pyridine scaffold provides a platform for the development of novel compounds with enhanced biological activity and improved pharmacokinetic properties. Further research into the synthesis and application of this compound is likely to yield new discoveries in various scientific fields.

References

Structural Analysis of (6-(Trifluoromethyl)pyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of (6-(Trifluoromethyl)pyridin-2-yl)methanol, a key heterocyclic building block in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group and a hydroxymethyl substituent on the pyridine ring imparts unique physicochemical properties that are highly valuable for the development of novel therapeutic agents. This document details the expected spectroscopic and crystallographic characteristics of the molecule, provides detailed experimental protocols for its synthesis and characterization, and outlines a general workflow for its structural elucidation.

Physicochemical Properties

This compound, with the chemical formula C₇H₆F₃NO and CAS number 131747-53-0, is a pyridine derivative featuring a trifluoromethyl group at the 6-position and a hydroxymethyl group at the 2-position.[1] The trifluoromethyl group significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, while the hydroxymethyl group provides a handle for further synthetic modifications.

Structural Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The expected chemical shifts for this compound are summarized below.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0d1HPyridine H-4
~7.5-7.7t1HPyridine H-3
~7.3-7.5d1HPyridine H-5
~4.8s2H-CH₂OH
~3.5br s1H-OH

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~160Pyridine C2
~149 (q)Pyridine C6 (coupled to F)
~138Pyridine C4
~125 (q)-CF₃ (coupled to C)
~120Pyridine C3
~118Pyridine C5
~64-CH₂OH

Table 3: Predicted ¹⁹F NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ -68-CF₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are expected in the following regions.

Table 4: Predicted IR Absorption Bands

Frequency (cm⁻¹)Bond VibrationFunctional Group
3400-3200 (broad)O-H stretchAlcohol
3100-3000C-H stretchAromatic (Pyridine)
2950-2850C-H stretchAliphatic (-CH₂-)
1600-1450C=C and C=N stretchPyridine Ring
1350-1150C-F stretchTrifluoromethyl
1050-1000C-O stretchPrimary Alcohol
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW: 177.12 g/mol ), the electron ionization (EI) mass spectrum is expected to show the following key fragments.

Table 5: Predicted Mass Spectrometry Fragmentation

m/zFragment
177[M]⁺ (Molecular Ion)
176[M-H]⁺
158[M-H₂O]⁺
146[M-CH₂OH]⁺
108[M-CF₃]⁺
78[C₅H₄N]⁺ (Pyridine ring)

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and purification of this compound, as well as for its structural characterization.

Synthesis: Reduction of 6-(Trifluoromethyl)picolinaldehyde

This procedure outlines the reduction of the corresponding aldehyde to the primary alcohol.

Materials:

  • 6-(Trifluoromethyl)picolinaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 6-(trifluoromethyl)picolinaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification: Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried silica-adsorbed product onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Structural Characterization Methods
  • NMR Spectroscopy: Prepare a ~5-10 mg sample in ~0.7 mL of deuterated chloroform (CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • IR Spectroscopy: Obtain the IR spectrum of a thin film of the purified product on a salt plate (e.g., NaCl) or as a KBr pellet using an FTIR spectrometer.

  • Mass Spectrometry: Analyze the sample using an electron ionization mass spectrometer, typically coupled with a gas chromatography system (GC-MS), to obtain the mass spectrum.

Workflow for Structural Elucidation

The structural confirmation of a novel or synthesized pyridine derivative like this compound follows a logical workflow. This process integrates various analytical techniques to provide a comprehensive structural assignment.

structural_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr Purity & Connectivity ms Mass Spectrometry purification->ms Molecular Weight & Formula ir IR Spectroscopy purification->ir Functional Groups crystal_growth Crystal Growth purification->crystal_growth If crystalline solid structure_elucidation Final Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation xray X-ray Diffraction crystal_growth->xray xray->structure_elucidation 3D Structure

Caption: General workflow for the structural analysis of a pyridine derivative.

This comprehensive guide provides researchers with the necessary foundational knowledge for the structural analysis of this compound. While some of the presented data is predictive, it offers a robust framework for experimental design and data interpretation in the synthesis and characterization of this and related compounds.

References

Spectroscopic Profile of (6-(Trifluoromethyl)pyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (6-(Trifluoromethyl)pyridin-2-yl)methanol (CAS No. 131747-53-0). Due to the limited availability of directly published spectra for this specific compound, this document presents a detailed analysis based on data from structurally analogous compounds. The information herein serves as a robust predictive resource for the characterization of this compound and related heterocyclic compounds in research and development settings.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 131747-53-0[1][2][3][4]

  • Chemical Formula: C₇H₆F₃NO[2][5]

  • Molecular Weight: 177.12 g/mol [5]

Predicted Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for this compound. This data is compiled from closely related structural isomers and derivatives, providing a reliable reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityAssignmentNotes
~7.8-8.0tH-4 (Pyridine)The triplet arises from coupling to H-3 and H-5. The electron-withdrawing CF₃ group at position 6 will shift the pyridyl protons downfield.
~7.5-7.7dH-3 or H-5 (Pyridine)One of the doublets corresponding to the protons ortho and para to the methanol substituent.
~7.4-7.6dH-3 or H-5 (Pyridine)The other doublet for the remaining pyridyl proton.
~4.8s-CH₂-A singlet for the methylene protons of the methanol group. The exact chemical shift can be influenced by solvent and concentration.
Variablebr s-OHThe hydroxyl proton signal is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature. It may exchange with D₂O.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignmentNotes
~160C-2 (Pyridine)Carbon bearing the methanol group.
~148 (q)C-6 (Pyridine)Carbon attached to the CF₃ group, expected to appear as a quartet due to C-F coupling.
~138C-4 (Pyridine)
~125 (q)-CF₃The carbon of the trifluoromethyl group will show a characteristic quartet with a large coupling constant.
~120C-3 or C-5 (Pyridine)
~118C-3 or C-5 (Pyridine)
~64-CH₂OHThe carbon of the hydroxymethyl group.

Note: Predicted NMR data is based on the analysis of similar compounds such as (6-(Trifluoromethyl)pyridin-3-yl)methanol and other substituted pyridines. Actual chemical shifts may vary.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
3400-3100 (broad)O-H stretchA broad absorption band characteristic of the hydroxyl group, indicating intermolecular hydrogen bonding.
3100-3000C-H stretch (sp²)Aromatic C-H stretching vibrations of the pyridine ring.
2950-2850C-H stretch (sp³)Aliphatic C-H stretching of the methylene group.
~1600, ~1570, ~1470C=C, C=N stretchCharacteristic aromatic ring stretching vibrations of the pyridine moiety.
1350-1100C-F stretchStrong, characteristic absorptions for the C-F bonds of the trifluoromethyl group.
~1050C-O stretchStretching vibration of the primary alcohol C-O bond.

Note: Predicted IR data is based on characteristic absorption frequencies for the functional groups present and data from analogous compounds like 2-fluoro-6-(trifluoromethyl)pyridine and 2,6-pyridinedimethanol.[6][7]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z RatioFragment IonDescription
177[M]⁺Molecular ion peak.
176[M-H]⁺Loss of a hydrogen atom.
158[M-H₂O]⁺Loss of water from the molecular ion.
148[M-CHO]⁺ or [M-H-CO]⁺Loss of a formyl radical or consecutive loss of hydrogen and carbon monoxide.
108[M-CF₃]⁺Loss of the trifluoromethyl group.
78[C₅H₄N]⁺Pyridyl cation, a common fragment in the mass spectra of pyridine derivatives.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound.

NMR Spectroscopy

NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[8][9] The sample is dissolved in a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), with Tetramethylsilane (TMS) used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8] ¹H NMR spectra are referenced to the residual solvent peak (e.g., 7.26 ppm for CDCl₃).[9] ¹³C NMR spectra are referenced to the solvent carbon signal (e.g., 77.16 ppm for CDCl₃).[9]

IR Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film on a KBr pellet. Data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. Electron Ionization (EI) is a common method for generating ions. High-Resolution Mass Spectrometry (HRMS) can be employed for the precise determination of the molecular formula.[8][10]

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR Structure_Validation Structure Validation NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation Purity_Assessment Purity Assessment Structure_Validation->Purity_Assessment

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Molecular Structure and Key MS Fragments

Molecular_Structure_and_Fragmentation cluster_structure Molecular Structure cluster_fragments Key Mass Spectrometry Fragments mol M [M]⁺ m/z = 177 M_H2O [M-H₂O]⁺ m/z = 159 M->M_H2O -H₂O M_CF3 [M-CF₃]⁺ m/z = 108 M->M_CF3 -CF₃ Py_CH2OH [C₅H₄N-CH₂OH]⁺ m/z = 108 M_CF3->Py_CH2OH

References

A Comprehensive Technical Guide on the Solubility of (6-(Trifluoromethyl)pyridin-2-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-(Trifluoromethyl)pyridin-2-yl)methanol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, including a qualitative assessment based on structurally related compounds and detailed experimental protocols for quantitative solubility determination. This document is intended to be a valuable resource for researchers working with this compound, enabling them to design and execute experiments with greater efficiency and precision.

Introduction

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₇H₆F₃NO
Molecular Weight 177.12 g/mol [1]
Boiling Point 191.1 °C at 760 mmHg[1]
Density 1.362 g/cm³[1]
Flash Point 69.4 °C[1]

Qualitative Solubility Profile

Based on the solubility of structurally similar compounds, a qualitative prediction of the solubility of this compound can be made. 2-Pyridinemethanol is reported to be highly soluble in common organic solvents such as ethanol, ether, and acetone.[2] Conversely, 2-Fluoro-6-(trifluoromethyl)pyridine, which shares the trifluoromethyl group, exhibits good solubility in organic solvents but low solubility in water.[3][4] The presence of the polar hydroxymethyl group in this compound suggests it will be soluble in polar organic solvents, while the trifluoromethyl group and the pyridine ring contribute to its solubility in a range of less polar organic media.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in peer-reviewed literature. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording experimentally determined solubility values.

Table 2: Experimentally Determined Solubility of this compound

Solvent ClassSolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Alcohols Methanol
Ethanol
Isopropanol
Ketones Acetone
Methyl Ethyl Ketone
Esters Ethyl Acetate
Ethers Diethyl Ether
Tetrahydrofuran (THF)
Hydrocarbons Hexane
Toluene
Chlorinated Dichloromethane
Chloroform
Amides N,N-Dimethylformamide (DMF)

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following are detailed methodologies for key experiments.

Shake-Flask Method (Thermodynamic Solubility)

This is a widely accepted method for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium concentration of this compound in a given organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a vial.

  • Add a known volume of the organic solvent to the vial.

  • Seal the vial to prevent solvent evaporation.

  • Place the vial in a shaking incubator set to the desired temperature.

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

  • After equilibration, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it using a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a known volume of the solvent.

  • Analyze the concentration of the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the solubility by correcting for the dilution factor.

Gravimetric Method

This method is a simpler, though potentially less precise, alternative to the shake-flask method.

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent.

Materials:

  • This compound (high purity)

  • Organic solvent of interest

  • Beakers or flasks

  • Stirring plate and stir bar

  • Analytical balance

  • Oven

Procedure:

  • Prepare a saturated solution as described in the shake-flask method (steps 1-6).

  • Carefully decant a known volume of the clear supernatant into a pre-weighed beaker.

  • Evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. Gentle heating may be applied if the compound is thermally stable.

  • Once the solvent is completely evaporated, place the beaker in an oven at a temperature below the compound's melting point to remove any residual solvent.

  • Allow the beaker to cool to room temperature in a desiccator.

  • Weigh the beaker containing the dried solute.

  • The mass of the dissolved solute is the final weight minus the initial weight of the beaker.

  • Calculate the solubility in terms of g/100 mL or other desired units.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start solute Weigh excess This compound start->solute mix Combine in a sealed vessel solute->mix solvent Measure known volume of solvent solvent->mix agitate Agitate at constant temperature (24-72h) mix->agitate settle Allow solids to settle (≥24h) agitate->settle sample Withdraw and filter supernatant settle->sample analysis_choice Choose Analytical Method sample->analysis_choice hplc HPLC Analysis analysis_choice->hplc Quantitative gravimetric Gravimetric Analysis analysis_choice->gravimetric Simpler calculate Calculate Solubility hplc->calculate gravimetric->calculate end End calculate->end

Caption: Workflow for Solubility Determination.

Conclusion

References

A Comprehensive Technical Guide to Trifluoromethylpyridine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylpyridine (TFMP) derivatives have emerged as a cornerstone in medicinal chemistry and agrochemical development, owing to the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group. This electron-withdrawing moiety significantly enhances the lipophilicity, metabolic stability, and binding affinity of the parent pyridine scaffold, leading to compounds with improved potency and pharmacokinetic profiles.[1] This technical guide provides an in-depth review of the synthesis, biological activities, and therapeutic applications of trifluoromethylpyridine derivatives, with a focus on their role as kinase inhibitors in oncology and as antimicrobial agents. Detailed experimental protocols and visual representations of key signaling pathways are included to support researchers in this dynamic field.

Synthesis of Trifluoromethylpyridine Derivatives

The synthesis of trifluoromethylpyridine derivatives is primarily achieved through two main strategies: the direct introduction of a trifluoromethyl group onto a pre-formed pyridine ring, or the construction of the pyridine ring from a trifluoromethyl-containing building block.[2]

Synthesis of Key Intermediate: 2,3-Dichloro-5-(trifluoromethyl)pyridine

A widely used intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine, is crucial for the synthesis of numerous agrochemicals and pharmaceuticals.[2] A common synthetic route involves the chlorination and subsequent fluorination of a picoline precursor.

Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine from 2-chloro-5-(chloromethyl)pyridine

This protocol describes a multi-step synthesis starting from 2-chloro-5-(chloromethyl)pyridine.

Step 1: Chlorination to 2-chloro-5-(trichloromethyl)pyridine

  • Add the raw material, 2-chloro-5-(chloromethyl)pyridine, to a reaction vessel equipped with a stirrer and a heating jacket.

  • Begin stirring and heat the vessel with steam.

  • Introduce chlorine gas into the reaction vessel. The reaction is monitored until the conversion to 2-chloro-5-(trichloromethyl)pyridine is complete.

Step 2: On-ring Chlorination to 2,3-dichloro-5-(trichloromethyl)pyridine

  • Transfer the 2-chloro-5-(trichloromethyl)pyridine to a separate on-ring chlorination vessel.

  • Add antimony trichloride as a catalyst.

  • Carry out the on-ring chlorination reaction.

Step 3: Fluorination to 2,3-dichloro-5-(trifluoromethyl)pyridine

  • Transfer the resulting 2,3-dichloro-5-(trichloromethyl)pyridine to a fluorination vessel.

  • Add hydrogen fluoride to the vessel to initiate the fluorination reaction.

Step 4: Purification

  • The crude fluorinated product is subjected to washing.

  • This is followed by steam distillation.

  • The pH of the resulting material is adjusted.

  • Finally, the product is distilled in a rectifying tower to yield pure 2,3-dichloro-5-(trifluoromethyl)pyridine.

Applications in Drug Development

The enhanced properties of trifluoromethylpyridine derivatives have led to their investigation in a wide array of therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity: Kinase Inhibition

Trifluoromethylpyridine derivatives have shown significant promise as inhibitors of various protein kinases that are often dysregulated in cancer. Key targets include FLT3, CHK1, and the PI3K/Akt/mTOR pathway.

Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[3] Checkpoint kinase 1 (CHK1) is a crucial component of the DNA damage response pathway and a target for cancer therapy. Dual inhibitors of FLT3 and CHK1 have been developed to target both pathways.

Quantitative Data: Kinase Inhibitory and Antiproliferative Activity of Trifluoromethyl-aminopyrimidine Derivatives

CompoundFLT3-WT IC50 (nM)FLT3-D835Y IC50 (nM)CHK1 IC50 (nM)c-Kit IC50 (nM)MV4-11 (cellular) IC50 (nM)hERG Inhibition (%) @ 10 µM
22 ----2.88 ± 0.5148
29 ----3.98 ± 0.6255
30 25.00 ± 4.331.80 ± 0.291.10 ± 0.18828.60 ± 76.433.16 ± 0.5536
31 ----3.45 ± 0.49-
32 ----3.89 ± 0.7323

Data extracted from a study on 5-trifluoromethyl-2-aminopyrimidine derivatives.[4]

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many human cancers.[5] Trifluoromethylpyridine derivatives have been successfully incorporated into potent pan-PI3K and dual PI3K/mTOR inhibitors.

Quantitative Data: Kinase Inhibitory and Cellular Activity of a Trifluoromethylpyridine-based PI3K/mTOR Inhibitor (PQR309)

Kinase TargetKi (nM)
PI3Kα17
PI3Kβ53
PI3Kδ61
PI3Kγ59
mTOR62
Cell LineCellular IC50 (nM) (p-Akt S473)
A2058 (melanoma)148
SKOV3 (ovarian)163

Data for compound PQR309 (bimiralisib), a 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine.[6]

Pharmacokinetic Parameters of PQR309

SpeciesRouteDose (mg/kg)T1/2 (h)Cmax (ng/mL)AUC0-inf (ng·h/mL)F (%)
MouseIV51.815002500-
PO202.11800750075
RatIV53.512003500-
PO204.0250018000128
DogIV25.08003000-
PO56.0500400067

Data extracted from a study on PQR309.[6]

Antimicrobial Activity

The unique properties of trifluoromethylpyridine derivatives also lend themselves to the development of novel antimicrobial agents. The trifluoromethyl group can enhance membrane penetration, potentially leading to increased efficacy against challenging bacterial strains.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MIC) of Trifluoromethylpyridine Derivatives

CompoundS. aureus (ATCC 29213)S. aureus (MRSA)B. infantisE. coliS. maltophilia
4 1.31.32.13.23.5
5 1.51.42.33.43.6
6 1.91.82.54.14.3
7 2.12.02.94.74.9
8a 1.81.92.65.15.3
8b 2.02.12.85.35.5
Amoxicillin 1.01.01.52.02.0

MIC values are in µg/mL. Data from a study on 4-trifluoromethylpyridine nucleosides and their analogues.[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylpyridine derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for determining the IC50 value of a compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

  • Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Sterile 96-well microtiter plates

  • Test compound

  • Bacterial culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Inoculum suspension standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism in a suitable broth medium, adjusting the turbidity to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plates and incubate at 35 ± 2 °C for 16-20 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism, as detected by the naked eye.

In Vivo Efficacy in a Subcutaneous Xenograft Mouse Model

This protocol outlines the establishment of a tumor xenograft model to evaluate the in vivo efficacy of a test compound.

Materials:

  • Cancer cell line of interest

  • Immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old

  • Complete cell culture medium, PBS, trypsin-EDTA

  • Matrigel (optional, can improve tumor take rate)

  • 1-cc syringes with 27- or 30-gauge needles

  • Digital calipers

  • Test compound and vehicle control

Procedure:

  • Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in PBS or serum-free medium at the desired concentration (e.g., 3.0 x 10^6 cells per injection). Cell viability should be confirmed using trypan blue staining. For some cell lines, resuspending the cells in a 1:1 mixture with Matrigel on ice can improve tumor formation.

  • Animal Acclimatization: Allow mice to acclimatize for 3-5 days after arrival.

  • Tumor Cell Inoculation: Anesthetize the mouse. Clean the inoculation site (typically the lower flank) with ethanol. Inject the cell suspension (e.g., 100-200 µL) subcutaneously.

  • Tumor Growth Monitoring: Monitor the mice daily. Once tumors are palpable, measure their dimensions every 2-3 days using digital calipers. Tumor volume is calculated using the formula: Volume = (width)^2 x length / 2.

  • Treatment Initiation: When tumors reach a predetermined average volume (e.g., 50–100 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound and vehicle control according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Endpoint: At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways targeted by trifluoromethylpyridine derivatives is crucial for rational drug design and development.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key cascade that regulates cell growth, survival, and metabolism. Its hyperactivation is a hallmark of many cancers, making it a prime therapeutic target. Trifluoromethylpyridine-based inhibitors can block this pathway at the level of PI3K, preventing the phosphorylation of PIP2 to PIP3 and the subsequent activation of Akt and mTOR.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P (Thr308) mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt P (Ser473) Inhibitor TFMP-PI3K Inhibitor Inhibitor->PI3K

PI3K/Akt/mTOR signaling and inhibition.
The FLT3 Signaling Pathway in AML

In acute myeloid leukemia (AML), internal tandem duplication (ITD) mutations in the FLT3 receptor lead to its constitutive, ligand-independent activation. This results in the continuous stimulation of downstream pro-survival and proliferative pathways, including STAT5, RAS/MAPK, and PI3K/Akt. Trifluoromethylpyridine-based FLT3 inhibitors bind to the ATP-binding pocket of the kinase domain, blocking its autophosphorylation and the subsequent activation of these downstream pathways.[8][9]

FLT3_Signaling_Pathway FLT3_ITD FLT3-ITD Receptor STAT5 STAT5 FLT3_ITD->STAT5 P PI3K PI3K / Akt FLT3_ITD->PI3K P RAS_MAPK RAS / MAPK FLT3_ITD->RAS_MAPK P Proliferation Leukemic Cell Proliferation STAT5->Proliferation Survival Survival PI3K->Survival RAS_MAPK->Proliferation Inhibitor TFMP-FLT3 Inhibitor Inhibitor->FLT3_ITD

FLT3-ITD signaling and its inhibition.
Experimental Workflow for In Vivo Xenograft Studies

The following diagram illustrates a typical workflow for evaluating the efficacy of a trifluoromethylpyridine-based kinase inhibitor in a subcutaneous tumor xenograft model.

Xenograft_Workflow CellCulture 1. Cell Culture (Cancer Cell Line) Harvest 2. Cell Harvest & Preparation CellCulture->Harvest Implantation 3. Subcutaneous Implantation Harvest->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Randomization TumorGrowth->Randomization Treatment 6. Treatment (Inhibitor vs. Vehicle) Randomization->Treatment Analysis 7. Data Analysis & Endpoint Treatment->Analysis

Workflow for an in vivo xenograft study.

Conclusion

Trifluoromethylpyridine derivatives represent a highly valuable and versatile class of compounds in drug discovery. Their unique ability to enhance key pharmacological properties has led to their successful application in the development of potent kinase inhibitors for cancer therapy and novel antimicrobial agents. The synthetic routes are well-established, and a robust set of in vitro and in vivo assays are available to characterize their biological activity. As our understanding of the molecular drivers of disease continues to grow, the strategic application of the trifluoromethylpyridine scaffold will undoubtedly continue to yield innovative and effective therapeutics.

References

The Biological Impact of Trifluoromethylation in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF3) group into bioactive molecules is a cornerstone of modern medicinal chemistry. This powerful substituent can dramatically alter a compound's physicochemical properties, leading to significant improvements in biological activity, metabolic stability, and pharmacokinetic profiles. This in-depth technical guide explores the multifaceted role of the trifluoromethyl group in drug design, providing quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to inform and guide research and development efforts.

The Physicochemical Impact of the Trifluoromethyl Group

The unique properties of the trifluoromethyl group stem from the high electronegativity of the fluorine atoms. This imparts a strong electron-withdrawing nature and a high degree of lipophilicity, which can profoundly influence a molecule's behavior in a biological system.[1][2]

Key Physicochemical Effects:

  • Increased Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, which can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier. This improved membrane permeability can lead to better absorption and distribution within the body.[2][3]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. This inherent stability makes the trifluoromethyl group highly resistant to metabolic degradation by enzymes such as the cytochrome P450 (CYP) superfamily.[2][3] By strategically placing a CF3 group at a known metabolic hotspot on a drug candidate, chemists can block oxidative metabolism, leading to a longer drug half-life and improved bioavailability.[4]

  • Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethyl group can significantly lower the pKa of nearby acidic or basic functional groups. This alteration of a molecule's ionization state can influence its binding affinity to target proteins and its solubility.[5]

  • Conformational Effects: The steric bulk of the trifluoromethyl group can influence the conformation of a molecule, locking it into a bioactive conformation that enhances its interaction with a biological target.[5]

Impact on Biological Activity: Quantitative Insights

The introduction of a trifluoromethyl group frequently leads to a substantial increase in the biological potency of a drug candidate. The following tables summarize quantitative data from various studies, highlighting the impact of trifluoromethylation on the activity of several classes of compounds.

CompoundTarget/AssayIC50 (CF3-analog)IC50 (Non-CF3 analog)Fold ImprovementReference
Isoxazole DerivativeMCF-7 cancer cells2.63 µM19.72 µM~8x[6]
Celecoxib Analog (TFM-C)COX-2 Inhibition205-fold lower activity--[7]
SelinexorMyeloid leukemia cell lines< 0.5 mMNot specified-[8]

Table 1: Comparative Anticancer Activity of Trifluoromethyl-Containing Compounds and their Non-Fluorinated Analogs.

DrugKey Pharmacokinetic ParameterValue (CF3-containing drug)Value (Non-CF3 analog, where available)Reference
FlibanserinBioavailability33%Not available[9]
FlibanserinProtein Binding~98%Not available[9]
FlibanserinElimination Half-life~11 hoursNot available[9]
TipranavirIn vitro IC90 against clinical HIV isolates0.1 µMNot applicable[10]

Table 2: Pharmacokinetic and Potency Data for Select Trifluoromethyl-Containing Drugs.

Key Signaling Pathways Influenced by Trifluoromethyl-Containing Compounds

The enhanced binding affinity and altered electronic properties of trifluoromethylated compounds enable them to modulate a variety of signaling pathways implicated in disease.

WDR5 Inhibition Pathway

Derivatives of 6-(trifluoromethyl)isoquinolin-1(2H)-one have been identified as potent inhibitors of the WD repeat-containing protein 5 (WDR5).[11] WDR5 is a critical component of the MLL (Mixed Lineage Leukemia) histone methyltransferase complex, which plays a central role in regulating gene expression.[11] By binding to the "WIN" site on WDR5, these inhibitors disrupt the interaction between WDR5 and MLL, leading to a reduction in the expression of oncogenic target genes.[11][12]

WDR5_Inhibition_Pathway cluster_nucleus Nucleus MLL_complex MLL Complex Chromatin Chromatin MLL_complex->Chromatin H3K4 Methylation MLL_complex->Chromatin WDR5 WDR5 WDR5->MLL_complex WDR5->MLL_complex Disrupts Interaction MLL1 MLL1 MLL1->MLL_complex Oncogenes Oncogenic Target Genes Chromatin->Oncogenes Activation Transcription Transcription Oncogenes->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Transcription->Proliferation Apoptosis Apoptosis Inhibitor CF3-Isoquinolinone Inhibitor Inhibitor->WDR5 Binds to WIN site Inhibitor->Apoptosis

WDR5 Inhibition Pathway
Serotonin Reuptake Inhibition Pathway

Fluoxetine, a well-known antidepressant, contains a trifluoromethyl group that is crucial for its activity as a selective serotonin reuptake inhibitor (SSRI).[8] SSRIs block the serotonin transporter (SERT) in the presynaptic neuron, preventing the reabsorption of serotonin from the synaptic cleft.[13] This leads to an increased concentration of serotonin in the synapse, enhancing its effects on postsynaptic receptors.[13]

Serotonin_Reuptake_Inhibition cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron Serotonin Serotonin Presynaptic->Serotonin Release Postsynaptic Postsynaptic Neuron SERT SERT (Serotonin Transporter) Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic Serotonin Receptor Serotonin->Postsynaptic_Receptor Binds SERT->Presynaptic Signal Signal Transduction Postsynaptic_Receptor->Signal SSRI Fluoxetine (SSRI) SSRI->SERT Blocks

Serotonin Reuptake Inhibition
Estrogen Receptor Downregulation Pathway

Fulvestrant is a selective estrogen receptor (ER) downregulator used in the treatment of hormone receptor-positive breast cancer.[8] It binds to the estrogen receptor, inducing a conformational change that leads to the degradation of the receptor.[14] This prevents estrogen from binding and activating the receptor, thereby inhibiting the transcription of estrogen-responsive genes that promote tumor growth.[14]

Estrogen_Receptor_Downregulation cluster_cell Breast Cancer Cell Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ER_dimer ER Dimer ER->ER_dimer Dimerization ER->ER_dimer ERE Estrogen Response Element (DNA) ER_dimer->ERE Binds Transcription Gene Transcription ERE->Transcription Growth Tumor Growth Transcription->Growth Transcription->Growth Fulvestrant Fulvestrant Fulvestrant->ER Binds & Induces Degradation Metabolic_Stability_Workflow Start Start Prep Prepare test compound, microsomes, and buffer Start->Prep Incubate Add components to 96-well plate and pre-incubate at 37°C Prep->Incubate Initiate Initiate reaction with NADPH regenerating system Incubate->Initiate Time_course Incubate and collect samples at multiple time points Initiate->Time_course Terminate Stop reaction with cold acetonitrile + internal standard Time_course->Terminate Centrifuge Centrifuge to pellet protein Terminate->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate half-life (t½) and intrinsic clearance (CLint) Analyze->Calculate End End Calculate->End MTT_Assay_Workflow Start Start Seed Seed cancer cells in a 96-well plate Start->Seed Treat Treat cells with various concentrations of test compound Seed->Treat Incubate_compound Incubate for 48-72 hours Treat->Incubate_compound Add_MTT Add MTT solution and incubate for 1-4 hours Incubate_compound->Add_MTT Add_solubilizer Add solubilization solution to dissolve formazan crystals Add_MTT->Add_solubilizer Read_absorbance Measure absorbance with a microplate reader Add_solubilizer->Read_absorbance Calculate_IC50 Calculate % cell viability and determine IC50 Read_absorbance->Calculate_IC50 End End Calculate_IC50->End CYP_Inhibition_Workflow Start Start Prepare Prepare recombinant CYP enzyme, test compound, and buffer Start->Prepare Incubate Add components to 96-well plate and pre-incubate at 37°C Prepare->Incubate Initiate Initiate reaction with fluorogenic substrate and NADPH system Incubate->Initiate Monitor Monitor fluorescence increase over time Initiate->Monitor Calculate_rate Calculate reaction rate for each compound concentration Monitor->Calculate_rate Determine_IC50 Determine IC50 value for CYP inhibition Calculate_rate->Determine_IC50 End End Determine_IC50->End

References

The Transformative Power of Fluorine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry. This technical guide provides an in-depth exploration of the multifaceted roles of fluorine in optimizing the pharmacological profiles of therapeutic agents. By leveraging its unique electronic properties, small size, and the high strength of the carbon-fluorine bond, medicinal chemists can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and acidity (pKa). This guide will delve into the core principles behind these effects, supported by quantitative data from case studies of successful fluorinated drugs. Detailed experimental protocols for key assays are provided to enable researchers to practically apply these concepts. Furthermore, this guide utilizes visualizations to illustrate key concepts, experimental workflows, and signaling pathways, offering a comprehensive resource for professionals in drug discovery and development.

Introduction: The Rise of Fluorine in Drug Design

Fluorine, the most electronegative element, imparts unique properties to organic molecules that are highly advantageous for drug design.[1][2][3] Its introduction can lead to significant improvements in a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potency and selectivity.[4][5][6] Approximately 20-25% of all commercialized pharmaceuticals contain at least one fluorine atom, a testament to its profound impact on the pharmaceutical industry.[7] This guide will explore the fundamental principles that make fluorine a "magic bullet" in the medicinal chemist's arsenal.

Key Physicochemical Effects of Fluorination

The introduction of fluorine into a molecule can induce a cascade of changes in its physicochemical properties. Understanding these effects is crucial for the rational design of fluorinated drug candidates.

Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[3][8][9] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol), making it resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) oxidases.[4] By replacing a metabolically labile hydrogen atom with fluorine, chemists can block sites of oxidation, thereby increasing the drug's half-life and bioavailability.[9]

Case Study: Ezetimibe

Binding Affinity

Fluorine can significantly enhance the binding affinity of a ligand to its target protein through various non-covalent interactions.[4][10] These include:

  • Favorable Electrostatic Interactions: The polarized C-F bond can engage in dipole-dipole, and ion-dipole interactions with polar residues in the protein's binding pocket.

  • Hydrogen Bonding: While a weak hydrogen bond acceptor, fluorine can participate in hydrogen bonds, particularly with activated donors.

  • Hydrophobic Interactions: Fluorine can enhance hydrophobic interactions, contributing to overall binding energy.

  • Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule, pre-organizing it for a more favorable binding pose.

Case Study: Sitagliptin

Sitagliptin is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[1][17] The trifluoromethyl group on the triazolopiperazine ring of sitagliptin is crucial for its high binding affinity.[18] It is believed to engage in favorable interactions within a hydrophobic pocket of the DPP-4 enzyme. The IC50 for sitagliptin's inhibition of DPP-4 is approximately 19 nM.[18] Although a direct IC50 comparison with a non-fluorinated analog from the same study is not available, the high potency of sitagliptin is widely attributed to the presence of the trifluoromethyl group.[19][20][21][22]

Lipophilicity

The effect of fluorine on lipophilicity (logP) is complex and context-dependent.[3] While the replacement of a hydrogen atom with a fluorine atom on an aromatic ring generally increases lipophilicity, the effect on aliphatic systems can be variable and may even lead to a decrease in lipophilicity.[7] The introduction of fluoroalkyl groups, such as a trifluoromethyl (CF3) group, often leads to a significant increase in lipophilicity.[23] Modulating lipophilicity is critical for optimizing a drug's solubility, permeability, and overall ADME profile.

Acidity (pKa)

As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of nearby acidic protons or basic nitrogens.[4] This modulation of pKa can have profound effects on a drug's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and binding to its target.

Data Presentation: Quantitative Impact of Fluorination

DrugTargetParameterValueCitation(s)
SitagliptinDPP-4IC5019 nM[18]

Table 1: Binding Affinity of Sitagliptin

DrugParameterValueCitation(s)
EzetimibeHalf-life~22 hours[13][15]

Table 2: Pharmacokinetic Parameter of Ezetimibe

DrugParameterValueCitation(s)
GefitinibPlasma Trough Level (Day 8)1064 ng/ml[24]
Oral Bioavailability59% in cancer patients[25]

Table 3: Pharmacokinetic Parameters of Gefitinib

Experimental Protocols

In Vitro Microsomal Stability Assay

This assay is used to assess the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol (for quenching the reaction)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).

    • Prepare the microsomal incubation mixture by diluting the liver microsomes in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal incubation mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system to the wells containing the microsomal mixture and the test compound. For control wells (minus NADPH), add buffer instead of the regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) / (microsomal protein concentration) .

Determination of IC50 for Kinase Inhibitors

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase enzyme

  • Kinase substrate (peptide or protein)

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • ATP solution

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, etc.)

  • White or black 96- or 384-well plates (depending on the detection method)

  • Plate reader

Procedure:

  • Preparation:

    • Prepare serial dilutions of the test inhibitor in the kinase assay buffer.

    • Prepare a solution of the kinase and substrate in the assay buffer.

  • Assay:

    • Add the kinase/substrate solution to the wells of the assay plate.

    • Add the serially diluted inhibitor solutions to the wells. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be close to the Km value for the specific kinase.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Detection:

    • Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol.

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data using the high and low controls.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determination of Lipophilicity (logP) by 19F NMR

This method leverages the sensitivity of 19F NMR to determine the partition coefficient of a fluorinated compound between n-octanol and water.

Materials:

  • Fluorinated test compound

  • Fluorinated reference compound with a known logP value

  • n-Octanol (HPLC grade)

  • Water (HPLC grade)

  • NMR tubes

  • NMR spectrometer with a fluorine probe

Procedure:

  • Partitioning:

    • Accurately weigh the test compound and the reference compound into a vial.

    • Add equal volumes of n-octanol and water to the vial.

    • Shake the vial vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.

    • Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Sample Preparation for NMR:

    • Carefully withdraw an aliquot from the n-octanol (upper) phase and transfer it to an NMR tube.

    • Carefully withdraw an aliquot from the aqueous (lower) phase and transfer it to a separate NMR tube.

  • 19F NMR Analysis:

    • Acquire a 19F NMR spectrum for each sample (n-octanol and aqueous phases).

    • Integrate the signals corresponding to the test compound and the reference compound in both spectra.

  • Data Analysis:

    • Calculate the ratio of the integrals of the test compound to the reference compound in the n-octanol phase (Ratio_oct).

    • Calculate the ratio of the integrals of the test compound to the reference compound in the aqueous phase (Ratio_aq).

    • Calculate the logP of the test compound using the following equation: logP_test = logP_ref + log(Ratio_oct / Ratio_aq)

Determination of pKa by 19F NMR

The chemical shift of a fluorine atom is sensitive to the ionization state of a nearby functional group, allowing for the determination of pKa by titrating a solution of the fluorinated compound and monitoring the change in the 19F NMR chemical shift.

Materials:

  • Fluorinated compound

  • A series of buffers with known pH values spanning the expected pKa

  • NMR tubes

  • NMR spectrometer with a fluorine probe

Procedure:

  • Sample Preparation:

    • Prepare a series of samples of the fluorinated compound, each dissolved in a different buffer of known pH.

  • 19F NMR Analysis:

    • Acquire a 19F NMR spectrum for each sample.

    • Determine the chemical shift (δ) of the fluorine signal in each spectrum.

  • Data Analysis:

    • Plot the chemical shift (δ) versus the pH of the buffer.

    • Fit the data to the Henderson-Hasselbalch equation (or a sigmoidal curve) to determine the pKa. The pKa is the pH at which the chemical shift is halfway between the chemical shift of the fully protonated species (δ_H-A) and the fully deprotonated species (δ_A-).

Visualizations

Logical Relationships

Fluorine_Effects cluster_properties Physicochemical Properties cluster_outcomes Pharmacological Outcomes Fluorination Fluorination Metabolic_Stability Metabolic Stability (Increased) Fluorination->Metabolic_Stability Binding_Affinity Binding Affinity (Increased) Fluorination->Binding_Affinity Lipophilicity Lipophilicity (Modulated) Fluorination->Lipophilicity pKa pKa (Modulated) Fluorination->pKa Improved_PK Improved Pharmacokinetics (e.g., longer half-life) Metabolic_Stability->Improved_PK Enhanced_Potency Enhanced Potency Binding_Affinity->Enhanced_Potency Optimized_ADME Optimized ADME Profile Lipophilicity->Optimized_ADME pKa->Optimized_ADME

Caption: The multifaceted impact of fluorination on drug properties.

Experimental Workflow

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound Working Solution C Pre-warm Microsomes (37°C) A->C B Prepare Microsome Incubation Mixture B->C D Initiate Reaction with NADPH Regenerating System C->D E Quench Reaction at Time Points (0-60 min) D->E F Centrifuge to Pellet Proteins E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate t½ and Clint G->H

Caption: Workflow for an in vitro microsomal stability assay.

Signaling Pathway

GLP1_Signaling_Pathway GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R binds DPP4 DPP-4 GLP1->DPP4 substrate for AC Adenylate Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Insulin Insulin Secretion PKA->Insulin promotes Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 inactivates Sitagliptin Sitagliptin Sitagliptin->DPP4 inhibits

Caption: Mechanism of action of sitagliptin in the GLP-1 signaling pathway.

Conclusion

Fluorine has firmly established its role as a cornerstone of modern medicinal chemistry. Its strategic application allows for the fine-tuning of a wide array of molecular properties, leading to the development of safer and more effective drugs. A thorough understanding of the principles outlined in this guide, coupled with the practical application of the provided experimental protocols, will empower researchers to harness the full potential of fluorine in their drug discovery endeavors. As synthetic methodologies for fluorination continue to advance, the prevalence and importance of fluorinated pharmaceuticals are poised to grow even further, promising a new generation of innovative therapies.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanol from 2-chloro-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (6-(trifluoromethyl)pyridin-2-yl)methanol, a valuable building block in medicinal chemistry and drug discovery, from the readily available starting material, 2-chloro-6-(trifluoromethyl)pyridine. The proposed synthetic route utilizes a palladium-catalyzed Negishi cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This application note includes a detailed experimental protocol, a summary of expected quantitative data, and visualizations of the reaction pathway and experimental workflow to aid in the successful execution of this synthesis.

Introduction

The incorporation of a trifluoromethyl group into heterocyclic scaffolds is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The target molecule, this compound, possesses both the desirable trifluoromethyl group and a versatile hydroxymethyl handle, making it a key intermediate for the synthesis of a wide range of more complex, biologically active molecules. The conversion of 2-chloro-6-(trifluoromethyl)pyridine to the corresponding methanol derivative can be efficiently achieved through a Negishi cross-coupling reaction. This method offers high functional group tolerance and generally proceeds under mild conditions, making it an attractive approach for late-stage functionalization in a drug discovery setting.

Proposed Synthetic Pathway: Negishi Cross-Coupling

The synthesis of this compound from 2-chloro-6-(trifluoromethyl)pyridine is proposed to proceed via a two-step sequence involving the preparation of a protected hydroxymethylzinc reagent followed by a palladium-catalyzed Negishi cross-coupling reaction and subsequent deprotection. A benzyl protecting group is suggested for the hydroxyl functionality due to its stability under the reaction conditions and its facile removal by hydrogenolysis.

Overall Reaction Scheme:

G cluster_0 Step 1: Preparation of Organozinc Reagent cluster_1 Step 2: Negishi Cross-Coupling cluster_2 Step 3: Deprotection BnOCH2Cl Benzyloxymethyl chloride BnOCH2ZnCl (Benzyloxymethyl)zinc chloride BnOCH2Cl->BnOCH2ZnCl  THF, rt Zn Zinc dust BnOCH2ZnCl_c (Benzyloxymethyl)zinc chloride Start 2-Chloro-6-(trifluoromethyl)pyridine Intermediate (6-(Trifluoromethyl)pyridin-2-yl)(benzyloxy)methane Start->Intermediate Pd(dba)2, SPhos THF, 60 °C Intermediate_c (6-(Trifluoromethyl)pyridin-2-yl)(benzyloxy)methane Product This compound Intermediate_c->Product H2, Pd/C MeOH, rt

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Materials and Reagents:

ReagentSupplierPurity
2-Chloro-6-(trifluoromethyl)pyridineCommercial Source≥98%
Benzyloxymethyl chlorideCommercial Source≥97%
Zinc dust (<10 µm)Commercial Source≥98%
1,2-DibromoethaneCommercial Source≥99%
ChlorotrimethylsilaneCommercial Source≥99%
Tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)₂)Commercial Source
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)Commercial Source
Tetrahydrofuran (THF), anhydrousCommercial Source≥99.9%
Palladium on carbon (10 wt. %)Commercial Source
Hydrogen gasIn-house supply
Methanol (MeOH)Commercial SourceACS Grade
Diethyl etherCommercial SourceACS Grade
Saturated aqueous ammonium chloridePrepared in-house
Saturated aqueous sodium bicarbonatePrepared in-house
BrinePrepared in-house
Anhydrous magnesium sulfateCommercial Source

Protocol 1: Preparation of (Benzyloxymethyl)zinc chloride

  • To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and an argon inlet, add zinc dust (1.2 equivalents).

  • Activate the zinc dust by stirring with 1,2-dibromoethane (0.1 equivalents) in anhydrous THF for 30 minutes at room temperature, followed by the addition of chlorotrimethylsilane (0.05 equivalents) and stirring for another 15 minutes.

  • To the activated zinc suspension, add a solution of benzyloxymethyl chloride (1.0 equivalent) in anhydrous THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The formation of the organozinc reagent can be monitored by GC-MS analysis of quenched aliquots.

  • The resulting greyish suspension of (benzyloxymethyl)zinc chloride is used directly in the next step.

Protocol 2: Negishi Cross-Coupling Reaction

  • In a separate flame-dried Schlenk flask under an argon atmosphere, dissolve 2-chloro-6-(trifluoromethyl)pyridine (1.0 equivalent), Pd(dba)₂ (0.02 equivalents), and SPhos (0.04 equivalents) in anhydrous THF.

  • To this solution, add the freshly prepared (benzyloxymethyl)zinc chloride solution (1.5 equivalents) via cannula.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (6-(trifluoromethyl)pyridin-2-yl)(benzyloxy)methane.

Protocol 3: Deprotection

  • Dissolve the purified (6-(trifluoromethyl)pyridin-2-yl)(benzyloxy)methane (1.0 equivalent) in methanol.

  • Add palladium on carbon (10 wt. %, 0.1 equivalents) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (balloon pressure).

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification by recrystallization or column chromatography may be performed if necessary.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Yields

StepKey ReagentsSolventTemperatureTime (h)Expected Yield (%)
Organozinc FormationBenzyloxymethyl chloride, Activated ZincTHFrt2-4- (used in situ)
Negishi Cross-Coupling2-Chloro-6-(trifluoromethyl)pyridine, (Benzyloxymethyl)zinc chloride, Pd(dba)₂, SPhosTHF60 °C12-2470-85
Deprotection(6-(Trifluoromethyl)pyridin-2-yl)(benzyloxy)methane, H₂, Pd/CMeOHrt4-8>90

Table 2: Characterization Data for this compound

PropertyExpected Value
Molecular FormulaC₇H₆F₃NO
Molecular Weight177.12 g/mol
AppearanceWhite to off-white solid
¹H NMR (CDCl₃, 400 MHz)δ 7.8-7.9 (m, 1H), 7.6-7.7 (m, 1H), 7.4-7.5 (m, 1H), 4.8 (s, 2H), 2.5 (br s, 1H)
¹³C NMR (CDCl₃, 101 MHz)δ 160.1, 147.5 (q, J = 35.4 Hz), 139.5, 124.2 (q, J = 274.7 Hz), 120.8, 118.9 (q, J = 2.9 Hz), 64.5
Mass Spectrometry (ESI+)m/z 178.0474 [M+H]⁺

Mandatory Visualizations

G cluster_workflow Experimental Workflow A Activate Zinc Dust B Prepare (Benzyloxymethyl)zinc chloride A->B C Set up Negishi Coupling Reaction B->C D Reaction Work-up and Purification C->D E Hydrogenolysis for Deprotection D->E F Final Product Isolation E->F

Caption: A streamlined experimental workflow for the synthesis.

G Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd(0)L->OxAdd ArCl 2-Chloro-6-(trifluoromethyl)pyridine ArCl->OxAdd ArPd(II)ClL ArPd(II)ClL OxAdd->ArPd(II)ClL Transmetalation Transmetalation ArPd(II)ClL->Transmetalation RZnCl (Benzyloxymethyl)zinc chloride RZnCl->Transmetalation ArPd(II)RL ArPd(II)RL Transmetalation->ArPd(II)RL ZnCl2 ZnCl₂ Transmetalation->ZnCl2 Byproduct RedElim Reductive Elimination ArPd(II)RL->RedElim RedElim->Pd(0)L Regenerates Catalyst ArR Coupled Product (Protected) RedElim->ArR

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Conclusion

The described protocol offers a reliable and efficient method for the synthesis of this compound from 2-chloro-6-(trifluoromethyl)pyridine. The use of a Negishi cross-coupling reaction provides a high-yielding and functional group tolerant approach, which is highly desirable in the context of drug discovery and development. The provided experimental details, data summaries, and visualizations are intended to facilitate the successful implementation of this synthetic procedure in a research setting.

Application Notes and Protocols for (6-(Trifluoromethyl)pyridin-2-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-(Trifluoromethyl)pyridin-2-yl)methanol is a key heterocyclic building block in medicinal chemistry. The presence of the trifluoromethyl group, a bioisostere for the methyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The methanol functional group provides a versatile handle for synthetic modifications, allowing for the construction of diverse and complex molecular architectures. These attributes make this compound a valuable starting material for the development of novel therapeutics targeting a range of diseases.

These application notes provide an overview of the use of this compound in the synthesis of bioactive compounds, with a focus on Toll-like receptor 8 (TLR8) antagonists, mammalian target of rapamycin (mTOR) inhibitors, and Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists. Detailed experimental protocols for key synthetic transformations and relevant biological signaling pathways are presented.

Data Presentation

Table 1: Biological Activity of Compounds Derived from this compound Scaffolds
Compound ClassTarget(s)Example Compound/Derivative StructureKey Biological ActivityIC50/EC50 Values
TLR8 AntagonistsTLR86-(Trifluoromethyl)pyrimidine derivativesAntagonism of TLR8 signaling, reduction of inflammatory responses.IC50: 6.5 µM and 8.7 µM for compounds 14 and 26 respectively[1][2]
mTOR InhibitorsmTORTorin2 (structurally related)Potent and selective inhibition of mTOR kinase activity in cancer cells.EC50: 0.25 nM[3][4][5]
TRPV3 AntagonistsTRPV3cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanolInhibition of TRPV3 channel activity, potential for pain relief.IC50: 0.38 µM[6]

Signaling Pathways

The bioactive molecules synthesized from this compound modulate key signaling pathways implicated in various diseases.

PI3K/AKT/mTOR Signaling Pathway

Derivatives of this compound have been investigated as inhibitors of the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes mTORC2 mTORC2 mTORC2->AKT Inhibitor (6-CF3-pyridin-2-yl)methanol -derived Inhibitor Inhibitor->mTORC1

Caption: PI3K/mTOR signaling pathway and the inhibitory action of derived compounds.

TLR8 Signaling Pathway

This compound derivatives are utilized in the synthesis of TLR8 antagonists. TLR8 is an endosomal receptor that recognizes single-stranded RNA, and its overactivation is associated with autoimmune diseases.

TLR8_Signaling_Pathway ssRNA ssRNA TLR8 TLR8 ssRNA->TLR8 Activation MyD88 MyD88 TLR8->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription Antagonist (6-CF3-pyridin-2-yl)methanol -derived Antagonist Antagonist->TLR8

Caption: TLR8 signaling pathway and the antagonistic action of derived compounds.

TRPV3 Signaling in Pain Perception

The development of TRPV3 antagonists from this compound derivatives is a promising strategy for the treatment of pain. TRPV3 is a temperature-sensitive ion channel involved in pain sensation.

TRPV3_Pain_Pathway cluster_0 Skin Heat Heat Stimulus TRPV3 TRPV3 Channel Heat->TRPV3 Activation Keratinocyte Keratinocyte Ca_influx Ca²⁺ Influx TRPV3->Ca_influx Nociceptor Nociceptor Ca_influx->Nociceptor Activation PainSignal Pain Signal to CNS Nociceptor->PainSignal Antagonist (6-CF3-pyridin-2-yl)methanol -derived Antagonist Antagonist->TRPV3 Antagonism

Caption: TRPV3-mediated pain signaling and the antagonistic action of derived compounds.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of more complex molecules. Researchers should adapt these procedures to their specific substrates and reaction scales.

Protocol 1: Synthesis of Ether Derivatives via Williamson Ether Synthesis

This protocol describes a general procedure for the O-alkylation of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether derivative.

Protocol 2: Synthesis of Ester Derivatives via Acylation

This protocol outlines a general method for the esterification of this compound.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) and triethylamine (1.5 equivalents) or pyridine (2.0 equivalents) in anhydrous DCM or THF at 0 °C under an inert atmosphere.

  • Add the acyl chloride or carboxylic acid anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ester derivative.

Protocol 3: Suzuki Coupling for the Synthesis of Bi-aryl Derivatives

This protocol provides a general framework for the Suzuki coupling of a halogenated derivative of this compound with a boronic acid. This requires prior conversion of the methanol to a more stable protecting group or its conversion to a halide for subsequent coupling. For this example, we will assume the synthesis starts from a pre-functionalized pyridine.

Materials:

  • A suitable aryl or heteroaryl boronic acid

  • A halogenated (e.g., bromo- or chloro-) (6-(Trifluoromethyl)pyridin-2-yl) derivative (the methanol may need to be protected, e.g., as a methyl ether)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Procedure:

  • In a reaction vessel, combine the halogenated (6-(Trifluoromethyl)pyridin-2-yl) derivative (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired bi-aryl product. (Note: If a protecting group was used for the methanol, a subsequent deprotection step would be required).

Experimental Workflows

The synthesis of complex bioactive molecules from this compound often involves a multi-step synthetic sequence.

Synthetic_Workflow Start This compound Step1 Functional Group Interconversion (e.g., Halogenation) Start->Step1 Intermediate1 Halogenated Intermediate Step1->Intermediate1 Step2 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate1->Step2 Intermediate2 Coupled Intermediate Step2->Intermediate2 Step3 Deprotection / Further Functionalization Intermediate2->Step3 FinalProduct Bioactive Molecule Step3->FinalProduct

Caption: A generalized synthetic workflow for creating bioactive molecules.

References

Application Notes: (6-(Trifluoromethyl)pyridin-2-yl)methanol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, increased potency, and favorable physicochemical properties. The trifluoromethylpyridine scaffold, in particular, is a key structural motif found in a variety of commercial and developmental crop protection agents.[1] (6-(Trifluoromethyl)pyridin-2-yl)methanol is a valuable building block for the synthesis of novel insecticides, fungicides, and herbicides, offering a versatile handle for the introduction of the bio-active 6-(trifluoromethyl)pyridine moiety.

These application notes provide detailed protocols for the derivatization of this compound and its subsequent use in the synthesis of a representative insecticidal compound. Furthermore, quantitative structure-activity relationship (SAR) data for a series of analogues is presented, alongside diagrams illustrating the synthetic workflow and a plausible mode of action.

Data Presentation

The following table summarizes the insecticidal activity of a series of synthesized N-((6-(trifluoromethyl)pyridin-2-yl)methyl)amide derivatives against the diamondback moth (Plutella xylostella), a significant agricultural pest. The data illustrates the influence of substituent modifications on the phenyl ring on the compound's potency, expressed as the median lethal concentration (LC50).

Table 1: Insecticidal Activity of N-((6-(trifluoromethyl)pyridin-2-yl)methyl)amide Derivatives against Plutella xylostella

Compound IDR1R2R3LC50 (mg/L)
A-1 HHH15.2
A-2 4-ClHH5.8
A-3 2,4-diClHH2.1
A-4 4-CF3HH8.5
A-5 3,5-diCF3HH3.7
A-6 4-OCH3HH22.1
A-7 H2-F6-Cl1.5
Chlorantraniliprole (Reference) ---0.8

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key intermediate and a final insecticidal compound from this compound.

Protocol 1: Synthesis of 2-(Chloromethyl)-6-(trifluoromethyl)pyridine

Objective: To convert the hydroxymethyl group of this compound to a chloromethyl group, providing a reactive intermediate for further elaboration.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a stirred solution of this compound (10.0 g, 56.4 mmol) in anhydrous dichloromethane (100 mL) in a round-bottom flask, add a catalytic amount of anhydrous pyridine (0.1 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (6.1 mL, 84.6 mmol) dropwise to the cooled solution over 30 minutes using a dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux (approximately 40 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it into a stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution (200 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-(chloromethyl)-6-(trifluoromethyl)pyridine as a colorless oil.

Protocol 2: Synthesis of N-(2,4-dichlorophenyl)-2-((6-(trifluoromethyl)pyridin-2-yl)methoxy)acetamide (A-3)

Objective: To synthesize a representative insecticidal amide derivative from 2-(chloromethyl)-6-(trifluoromethyl)pyridine.

Materials:

  • 2-(Chloromethyl)-6-(trifluoromethyl)pyridine

  • 2,4-Dichlorophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • 2-Chloro-N-(2,4-dichlorophenyl)acetamide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water, deionized

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes

  • Rotary evaporator

  • Column chromatography apparatus

Procedure:

Step 1: Synthesis of 2-((2,4-Dichlorophenoxy)methyl)-6-(trifluoromethyl)pyridine

  • To a stirred suspension of sodium hydride (0.24 g, 6.0 mmol, 60% dispersion) in anhydrous DMF (20 mL) under an inert atmosphere, add a solution of 2,4-dichlorophenol (0.82 g, 5.0 mmol) in anhydrous DMF (10 mL) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-(chloromethyl)-6-(trifluoromethyl)pyridine (0.98 g, 5.0 mmol) in anhydrous DMF (10 mL) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water (2 x 30 mL) and brine (30 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography (hexane/ethyl acetate) to yield 2-((2,4-dichlorophenoxy)methyl)-6-(trifluoromethyl)pyridine.

Step 2: Synthesis of N-(2,4-dichlorophenyl)-2-((6-(trifluoromethyl)pyridin-2-yl)methoxy)acetamide (A-3)

  • This step is a conceptual representation of a potential amide synthesis route. A more direct approach from the chloromethyl intermediate is often employed in agrochemical synthesis. For a representative procedure, a Williamson ether synthesis followed by amide formation is described.

An alternative and more direct conceptual route would involve the reaction of 2-((6-(trifluoromethyl)pyridin-2-yl)methoxy)acetic acid (prepared from the chloromethyl intermediate and sodium glycolate) with 2,4-dichloroaniline in the presence of a coupling agent like DCC or EDC.

Visualizations

Diagram 1: Synthetic Workflow

G cluster_0 Protocol 1: Intermediate Synthesis cluster_1 Protocol 2: Insecticide Synthesis start_material This compound reagent1 SOCl2, Pyridine start_material->reagent1 intermediate 2-(Chloromethyl)-6-(trifluoromethyl)pyridine reagent1->intermediate reagent2 2,4-Dichlorophenol, NaH intermediate->reagent2 product_intermediate Ether Intermediate reagent2->product_intermediate reagent3 Amide Formation product_intermediate->reagent3 final_product N-((6-(trifluoromethyl)pyridin-2-yl)methyl)amide (e.g., Compound A-3) reagent3->final_product

Caption: Synthetic workflow for the preparation of an insecticidal N-((6-(trifluoromethyl)pyridin-2-yl)methyl)amide derivative.

Diagram 2: Plausible Mode of Action

G insecticide Pyridine-based Insecticide receptor Insect Nicotinic Acetylcholine Receptor (nAChR) insecticide->receptor Binds to nerve_stimulation Continuous Nerve Stimulation receptor->nerve_stimulation Causes paralysis Paralysis and Death nerve_stimulation->paralysis Leads to

Caption: Plausible mode of action for a pyridine-based insecticide targeting the insect nervous system.

References

Application Notes and Protocols for the Derivatization of (6-(Trifluoromethyl)pyridin-2-yl)methanol for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-(Trifluoromethyl)pyridin-2-yl)methanol is a key building block in medicinal chemistry and drug discovery. The trifluoromethyl group imparts unique physicochemical properties, including increased metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Derivatization of the primary alcohol functionality of this molecule offers a versatile strategy for exploring the structure-activity relationships (SAR) of novel compounds, leading to the optimization of potency, selectivity, and pharmacokinetic profiles.

This document provides detailed application notes and protocols for the synthesis of ether, ester, and amine derivatives of this compound to facilitate SAR studies. Potential biological targets for this class of compounds include Toll-like receptor 8 (TLR8) and Acetyl-CoA Carboxylase (ACC), both of which are implicated in various disease states.

Derivatization Strategies for SAR Studies

The hydroxyl group of this compound is a prime site for modification to generate a library of analogs for SAR studies. The primary derivatization strategies include etherification, esterification, and amination, each allowing for the introduction of a wide range of substituents to probe interactions with biological targets.

Etherification: Synthesis of ether derivatives allows for the introduction of various alkyl and aryl groups, modulating the lipophilicity and steric bulk of the molecule. The Williamson ether synthesis is a classical and reliable method for this transformation.

Esterification: Ester derivatives can be readily synthesized by reacting the alcohol with a variety of carboxylic acids or their activated forms. The resulting ester linkage can act as a hydrogen bond acceptor and can be designed to be stable or labile in vivo, functioning as a potential prodrug.

Amination: Introduction of an amino group, followed by further derivatization, opens up a vast chemical space. This can be achieved through a two-step process of oxidation to the corresponding aldehyde followed by reductive amination.

Experimental Protocols

General Protocol for Ether Synthesis via Williamson Ether Synthesis

This protocol describes the synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methyl ethers.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl or benzyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl or benzyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether derivative.

General Protocol for Ester Synthesis

This protocol outlines the synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methyl esters using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or pyridine

  • Triethylamine (Et₃N) or pyridine (if using DCM as solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) or pyridine in anhydrous DCM at 0 °C under an inert atmosphere, add the acyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ester derivative.

General Protocol for Amine Synthesis via Reductive Amination

This two-step protocol describes the synthesis of N-substituted ((6-(Trifluoromethyl)pyridin-2-yl)methyl)amines.

Step 1: Oxidation to (6-(Trifluoromethyl)pyridin-2-yl)carbaldehyde

Materials:

  • This compound

  • Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add DMP (1.5 eq) or PCC (1.5 eq) in one portion.

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the chromium salts (if using PCC) or quench with a saturated solution of sodium thiosulfate (if using DMP).

  • Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde, which can often be used in the next step without further purification.

Step 2: Reductive Amination

Materials:

  • (6-(Trifluoromethyl)pyridin-2-yl)carbaldehyde (from Step 1)

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous 1,2-dichloroethane (DCE) or methanol

  • Acetic acid (catalytic amount, if needed)

Procedure:

  • To a solution of the crude (6-(Trifluoromethyl)pyridin-2-yl)carbaldehyde (1.0 eq) and the desired amine (1.2 eq) in anhydrous DCE or methanol, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amine derivative.

Data Presentation

The following tables are templates for summarizing quantitative data from SAR studies. Populate these tables with experimental data (e.g., IC₅₀ or EC₅₀ values) obtained from biological assays of the synthesized derivatives.

Table 1: SAR of Ether Derivatives of this compound

Compound IDR GroupBiological TargetIC₅₀/EC₅₀ (nM)
E-1 -CH₃e.g., TLR8Data
E-2 -CH₂CH₃e.g., TLR8Data
E-3 -CH₂Phe.g., TLR8Data
............

Table 2: SAR of Ester Derivatives of this compound

Compound IDR GroupBiological TargetIC₅₀/EC₅₀ (nM)
ES-1 -C(O)CH₃e.g., ACCData
ES-2 -C(O)Phe.g., ACCData
ES-3 -C(O)c-Pre.g., ACCData
............

Table 3: SAR of Amine Derivatives of this compound

Compound IDBiological TargetIC₅₀/EC₅₀ (nM)
A-1 H-CH₂Phe.g., TLR8Data
A-2 H-c-Hexe.g., TLR8Data
A-3 -(CH₂)₂-O-(CH₂)₂-e.g., TLR8Data
...............

Visualization of Workflows and Signaling Pathways

Derivatization Workflow

The following diagram illustrates the general workflow for the derivatization of this compound.

Derivatization_Workflow cluster_ether Etherification cluster_ester Esterification cluster_amine Amination start This compound ether_reagents NaH, Alkyl Halide start->ether_reagents Williamson Ether Synthesis ester_reagents Acyl Chloride, Base start->ester_reagents oxidation Oxidation (DMP/PCC) start->oxidation ether_product Ether Derivatives ether_reagents->ether_product ester_product Ester Derivatives ester_reagents->ester_product aldehyde Aldehyde Intermediate oxidation->aldehyde amination_reagents Amine, NaBH(OAc)₃ aldehyde->amination_reagents Reductive Amination amine_product Amine Derivatives amination_reagents->amine_product

Caption: General workflow for the synthesis of ether, ester, and amine derivatives.

Potential Signaling Pathways

The following diagrams illustrate potential signaling pathways that could be modulated by derivatives of this compound.

1. Toll-like Receptor 8 (TLR8) Signaling Pathway

Trifluoromethylpyridine-containing compounds have been identified as antagonists of TLR8, a key receptor in the innate immune system that recognizes single-stranded RNA (ssRNA).[2][3][4] Antagonism of TLR8 signaling can be a therapeutic strategy for autoimmune diseases.

TLR8_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR8 TLR8 Dimer MyD88 MyD88 TLR8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 ssRNA ssRNA ssRNA->TLR8 Activation Antagonist Derivative (Antagonist) Antagonist->TLR8 Inhibition TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB_Ikb NF-κB/IκB IKK_complex->NFkB_Ikb Phosphorylates IκB NFkB NF-κB NFkB_Ikb->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Gene_expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_expression

Caption: TLR8 signaling pathway and point of inhibition.

2. Acetyl-CoA Carboxylase (ACC) Signaling Pathway

Acetyl-CoA Carboxylase (ACC) is a key enzyme in the fatty acid synthesis pathway. Inhibition of ACC has therapeutic potential in metabolic diseases and cancer.

ACC_Signaling cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Acetyl_CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl_CoA->ACC Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA FAS Fatty Acid Synthase (FAS) Malonyl_CoA->FAS CPT1 CPT1 Malonyl_CoA->CPT1 Inhibition Inhibitor Derivative (Inhibitor) Inhibitor->ACC Inhibition Fatty_Acids Fatty Acids FAS->Fatty_Acids Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation

Caption: Acetyl-CoA Carboxylase pathway and points of modulation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of (6-(Trimethyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity for (6-(Trifluoromethyl)pyridin-2-yl)methanol. This compound is a key building block in the synthesis of various pharmaceutical and agrochemical agents. Ensuring its purity is critical for the quality, safety, and efficacy of the final products. The described reverse-phase HPLC (RP-HPLC) method is demonstrated to be specific, accurate, and precise for its intended purpose. This document provides a comprehensive protocol, including system suitability parameters and data presentation, to facilitate its implementation in a quality control or research laboratory.

Introduction

This compound is a heterocyclic organic compound with the chemical formula C₇H₆F₃NO. The trifluoromethyl group significantly influences the molecule's lipophilicity and metabolic stability, making it a valuable synthon in drug discovery.[1] Given its role as a starting material, a reliable analytical method to assess its purity is essential. HPLC is a powerful and widely used technique for the analysis of pharmaceutical ingredients and intermediates due to its high resolution, sensitivity, and quantitative accuracy.[2] This application note presents a validated RP-HPLC method for the purity assessment of this compound.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended:

ParameterRecommended Setting
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 220 nm
Injection Volume 10 µL
Run Time 45 minutes
Reagents and Sample Preparation
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound Reference Standard (CRS) and Sample

Diluent: A mixture of Water and Acetonitrile (70:30 v/v) is used as the diluent.

Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of this compound CRS into a 50 mL volumetric flask. Add approximately 35 mL of diluent and sonicate to dissolve. Dilute to the mark with diluent and mix well.

Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Add approximately 35 mL of diluent and sonicate to dissolve. Dilute to the mark with diluent and mix well.

Gradient Elution Program

The separation of the main component from its potential impurities is achieved using a gradient elution program.

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
05545
55545
154555
254060
303565
351585
405545
455545
Data Analysis and Purity Calculation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Summary

The described HPLC method should be validated in accordance with ICH guidelines to ensure its suitability for its intended purpose.[3] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurities and placebo peaks.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy (% Recovery) 98.0% to 102.0% for spiked samples at different concentration levels.
Precision (% RSD) Repeatability (n=6): ≤ 2.0%; Intermediate Precision: ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate, column temperature).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship in the purity analysis.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis weigh_sample Weigh Sample and CRS dissolve Dissolve in Diluent weigh_sample->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject into HPLC System dilute->inject separate Chromatographic Separation inject->separate detect UV Detection at 220 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the HPLC purity analysis of this compound.

purity_analysis_logic main_compound This compound (Main Component) total_response Total Chromatographic Response main_compound->total_response contributes to purity Purity Calculation (% Area) main_compound->purity is quantified in impurities Potential Impurities impurities->total_response contribute to total_response->purity is used for

Caption: Logical relationship for the purity determination by area percent method.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the purity analysis of this compound. The provided experimental protocol and validation guidelines will assist researchers, scientists, and drug development professionals in implementing this method for routine quality control and research purposes, ensuring the integrity of this critical chemical intermediate.

References

Application Notes and Protocols for the Scale-Up Synthesis of Trifluoromethylpyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the scale-up synthesis of key trifluoromethylpyridine intermediates. The unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and increased lipophilicity, make these pyridine derivatives highly valuable building blocks in the pharmaceutical and agrochemical industries. The following sections detail established industrial-scale synthetic routes, offering insights into process optimization and robust production methodologies.

Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine via Chlorination and Fluorination

2,3-Dichloro-5-(trifluoromethyl)pyridine is a crucial intermediate for various commercial agrochemicals and pharmaceuticals.[1] The industrial synthesis typically commences from 3-picoline and involves a multi-step process of chlorination followed by fluorine exchange.[2][3]

Comparative Data for Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
ParameterMethod 1: Stepwise Liquid/Vapor-PhaseMethod 2: Simultaneous Vapor-Phase
Starting Material 2-Chloro-5-(chloromethyl)pyridine3-Picoline
Key Steps 1. Liquid-phase chlorination to 2,3-dichloro-5-(trichloromethyl)pyridine. 2. Vapor-phase fluorination.Simultaneous vapor-phase chlorination and fluorination.
Catalyst Not specified in detailTransition metal-based (e.g., iron fluoride)
Temperature Chlorination: Not specified; Fluorination: High temperature>300°C
Reported Yield GoodGood
Purity HighHigh
Key Advantages Stepwise control over the reaction.One-step process from a readily available starting material.
Experimental Protocol: Stepwise Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This protocol is a composite of information from various sources describing the industrial synthesis.[2][4]

Step 1: Synthesis of 2,3-Dichloro-5-(trichloromethyl)pyridine

  • Reaction Setup: A suitable reactor is charged with 2-chloro-5-(chloromethyl)pyridine.

  • Chlorination: Chlorine gas is introduced into the reactor under liquid-phase conditions. The reaction is typically carried out at elevated temperatures, though specific conditions are proprietary.

  • Monitoring: The reaction is monitored by Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: The crude 2,3-dichloro-5-(trichloromethyl)pyridine is typically purified by distillation.

Step 2: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

  • Fluorination Setup: A vapor-phase reactor is charged with a suitable fluorinating agent, such as anhydrous hydrogen fluoride.

  • Reaction: The purified 2,3-dichloro-5-(trichloromethyl)pyridine is vaporized and passed through the reactor at high temperatures.

  • Product Collection: The product stream is cooled and collected.

  • Purification: The crude 2,3-dichloro-5-(trifluoromethyl)pyridine is purified by distillation to yield the final product. A conversion rate of 100% and selectivity of 98% have been reported for this step.[4]

Workflow for Stepwise Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Fluorination start1 2-Chloro-5-(chloromethyl)pyridine process1 Liquid-Phase Chlorination with Cl2 start1->process1 intermediate 2,3-Dichloro-5-(trichloromethyl)pyridine process1->intermediate process2 Vapor-Phase Fluorination with HF intermediate->process2 end1 2,3-Dichloro-5-(trifluoromethyl)pyridine process2->end1 G start 2-Chloro-6-(trichloromethyl)pyridine process Liquid-Phase Fluorination with Anhydrous HF (90-250°C, pressure) start->process workup Distillation, Neutralization, and Phase Separation process->workup end_product 2-Fluoro-6-(trifluoromethyl)pyridine workup->end_product G cluster_0 Starting Materials cluster_1 Synthetic Stages cluster_2 Final Product sm1 Trifluoroacetic Anhydride stage1 Stage 1: Condensation sm1->stage1 sm2 Alkyl Vinyl Ether sm2->stage1 stage2 Stage 2 & 3: Intermediate Formation stage1->stage2 stage3 Stage 4: Decarboxylation stage2->stage3 product 6-(Trifluoromethyl)pyrid-2-one stage3->product G start Halogeno-trifluoromethylpyridine process Reaction with Ammonia (50-200°C) start->process end_product Amino-trifluoromethylpyridine process->end_product

References

Application Notes and Protocols for (6-(Trifluoromethyl)pyridin-2-yl)methanol in Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-(Trifluoromethyl)pyridin-2-yl)methanol is a versatile N,O-bidentate ligand for the synthesis of a wide array of metal complexes. The presence of a trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring. This modification enhances the acidity of the methanol proton, facilitating deprotonation and the formation of stable pyridine-alkoxide metal complexes. The unique steric and electronic characteristics imparted by the trifluoromethyl group make metal complexes derived from this ligand promising candidates for applications in catalysis, materials science, and medicinal chemistry.

These application notes provide an overview of the potential uses of this compound as a ligand, drawing parallels with structurally similar pyridine-alkoxide systems. Detailed experimental protocols for the synthesis and characterization of a representative metal complex are also presented to guide researchers in their investigations.

Potential Applications

Catalysis

Metal complexes incorporating pyridine-alkoxide ligands have demonstrated significant catalytic activity in a variety of organic transformations. The strong electron-withdrawing nature of the trifluoromethyl group in this compound can enhance the Lewis acidity of the metal center, potentially boosting catalytic performance.

  • Oxidation Catalysis: Iridium and copper complexes with pyridine-alkoxide ligands have been shown to be active in water oxidation catalysis, a critical process in artificial photosynthesis.[1][2][3] The electron-deficient nature of the metal center in complexes of this compound could facilitate the high oxidation states required for such catalytic cycles.[4]

  • Polymerization: Cobalt(II) complexes with tridentate Schiff base ligands derived from pyridine are active in the vinyl addition polymerization of norbornene.[5] The steric and electronic properties of the this compound ligand could be tuned to control polymer properties.

  • Cross-Coupling Reactions: Palladium(II) complexes with pyridine ligands are efficient catalysts for Suzuki-Miyaura and Heck cross-coupling reactions.[6][7] The stability and tunable electronic properties of complexes with this compound make them attractive candidates for these important C-C bond-forming reactions.

Table 1: Representative Catalytic Activity of Analogous Pyridine-Alkoxide Metal Complexes

Catalyst Precursor (Analogous System)Reaction TypeSubstrateProductTurnover Number (TON) / Yield (%)Reference
[Cp*Ir(pyalk)Cl]Water OxidationWaterO₂-[4]
[Pd(4-X-py)₂Y₂]Suzuki-Miyaura CouplingAryl halide, Arylboronic acidBiaryl>90% Yield[6][7]
Co(II)-pyridyl Schiff baseNorbornene PolymerizationNorbornenePolynorbornene-[5]
Luminescent Materials

Transition metal complexes are of great interest for applications in lighting, displays, and sensing due to their unique photophysical properties. The combination of a heavy metal center with a π-conjugated ligand system can lead to efficient phosphorescence.

  • Tuning Emission Properties: The emission color of iridium(III) complexes can be readily tuned from blue to near-infrared by modifying the electronic properties of the ligands.[8] The electron-withdrawing trifluoromethyl group on the this compound ligand is expected to influence the energy of the metal-to-ligand charge transfer (MLCT) states, thereby affecting the emission wavelength.

  • Enhanced Quantum Yields: The rigid N,O-bidentate coordination of the deprotonated ligand can reduce non-radiative decay pathways, potentially leading to high photoluminescence quantum yields.

Table 2: Photophysical Data for Analogous Luminescent Metal Complexes

Complex (Analogous System)SolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Lifetime (τ, µs)Reference
[Ir(ppz)₂(py-imine)][PF₆]CH₂Cl₂~390640-780-0.145[9]
[Pd(C^N^N)X]DCM/MeOH400-500-up to 0.79 (at 77K)-[10]
Zr(bppda)₂---0.4%-[11]
Medicinal Chemistry and Drug Development

Metal complexes offer unique therapeutic possibilities due to their diverse coordination geometries, redox properties, and ligand-exchange kinetics.[12] Pyridine-containing ligands are prevalent in biologically active molecules.

  • Anticancer Activity: Numerous metal complexes, including those with pyridine-based ligands, have shown significant in vitro cytotoxicity against various cancer cell lines.[13][14][15][16] For instance, a cadmium complex with a pyridyl Schiff base ligand exhibited an IC₅₀ value in the single-digit micromolar range against SMMC-7721 cells.[13] The trifluoromethyl group is a common substituent in pharmaceuticals, known to enhance metabolic stability and cell permeability.

  • Antibacterial and Antifungal Activity: Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands.[17][18] Complexes of Mn(II), Pd(II), and Au(III) with a substituted pyridine ligand showed good activity against Staphylococcus aureus and Escherichia coli.[17]

Table 3: In Vitro Cytotoxicity Data of Analogous Metal Complexes

Complex (Analogous System)Cell LineIC₅₀ (µM)Reference
[Cd(HL)(NO₃)₂]nSMMC-7721<10[13]
[EuL(HCOOH)(H₂O)(NO₃)₂]MDA-MB-231<10[13]
[Pt(MTP)₂Cl₂]MCF-7-[14]
c-OsiPrdmsoA5491.42 - 48[16]
c-OsiPrdmsoMCF-74.36[16]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of a transition metal complex with this compound. These should be adapted based on the specific metal precursor and desired final complex.

Protocol 1: Synthesis of a Generic M(II) Complex: [M(6-CF₃-py-CH₂O)₂]

Materials:

  • This compound

  • A suitable M(II) salt (e.g., MCl₂, M(OAc)₂)

  • A non-coordinating base (e.g., NaH, NaOMe, or a hindered organic base)

  • Anhydrous solvent (e.g., THF, Methanol, Acetonitrile)

  • Standard Schlenk line or glovebox equipment for inert atmosphere synthesis

Procedure:

  • Ligand Deprotonation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve this compound (2 equivalents) in the chosen anhydrous solvent.

  • Add the base (2.1 equivalents) portion-wise at 0 °C to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete deprotonation of the alcohol.

  • Complexation: In a separate Schlenk flask, dissolve the M(II) salt (1 equivalent) in the same anhydrous solvent.

  • Slowly add the solution of the deprotonated ligand to the stirred solution of the metal salt at room temperature.

  • A precipitate may form immediately, or the reaction may require heating under reflux for several hours. Monitor the reaction by TLC or another suitable method.

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, reduce the solvent volume under vacuum until a solid begins to form. Isolate the solid by filtration as described above.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Protocol 2: Characterization of the Metal Complex

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample of the complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
  • Confirm the coordination of the ligand by observing shifts in the proton and carbon signals of the pyridine ring and the methylene group compared to the free ligand. The disappearance of the hydroxyl proton signal indicates deprotonation and coordination. The ¹⁹F NMR will show a characteristic signal for the CF₃ group.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Record the FTIR spectrum of the complex as a KBr pellet or a thin film.
  • The absence of a broad O-H stretching band (typically around 3200-3400 cm⁻¹) from the free ligand confirms the deprotonation of the alcohol.
  • Observe shifts in the C=N and C=C stretching vibrations of the pyridine ring upon coordination to the metal center.

3. Elemental Analysis:

  • Determine the weight percentages of C, H, N, and F to confirm the empirical formula of the synthesized complex.

4. X-ray Crystallography:

  • Grow single crystals of the complex by slow evaporation of a saturated solution or by vapor diffusion.
  • Perform single-crystal X-ray diffraction analysis to determine the precise molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization ligand (6-CF3-py)CH2OH deprotonation Deprotonation ligand->deprotonation base Base base->deprotonation complexation Complexation deprotonation->complexation Deprotonated Ligand metal_salt M(II) Salt metal_salt->complexation crude_product Crude Product complexation->crude_product filtration Filtration crude_product->filtration recrystallization Recrystallization filtration->recrystallization pure_complex Pure Complex recrystallization->pure_complex nmr NMR Spectroscopy pure_complex->nmr ftir FTIR Spectroscopy pure_complex->ftir ea Elemental Analysis pure_complex->ea xray X-ray Crystallography pure_complex->xray signaling_pathway cluster_application Potential Applications catalysis Catalysis luminescence Luminescent Materials medicinal Medicinal Chemistry ligand (6-CF3-py)CH2OH + Metal Ion complex [M(6-CF3-py-CH2O)n] ligand->complex Coordination complex->catalysis e.g., Oxidation, C-C Coupling complex->luminescence e.g., OLEDs, Sensors complex->medicinal e.g., Anticancer, Antimicrobial

References

Application Note and Protocol for Suzuki Coupling with (6-(Trifluoromethyl)pyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction is particularly valuable in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. Derivatives of (6-(Trifluoromethyl)pyridin-2-yl)methanol are of significant interest in drug discovery due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability, lipophilicity, and binding affinity to biological targets. This application note provides a detailed protocol for the Suzuki coupling of halogenated this compound derivatives with various aryl and heteroaryl boronic acids.

Principle of the Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle, as illustrated below, consists of three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ pd_intermediate R¹-Pd(II)L_n-R² transmetalation->pd_intermediate Base reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 R¹-R²

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of a halo-(6-(trifluoromethyl)pyridin-2-yl)methanol derivative with an arylboronic acid. The reaction conditions may require optimization depending on the specific substrates used.

Materials:

  • Substrate: Halo-(6-(trifluoromethyl)pyridin-2-yl)methanol (e.g., (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol) (1.0 equiv)

  • Boronic Acid: Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos) (1-5 mol%)

  • Base: K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane, Toluene, or DMF, often with a small amount of water.

  • Anhydrous solvents and reagents

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add the halo-(6-(trifluoromethyl)pyridin-2-yl)methanol derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v) to the flask via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of structurally similar trifluoromethyl-substituted pyridines. These can serve as a starting point for optimization.

Table 1: Catalyst, Base, and Solvent Systems for Suzuki Coupling of Trifluoromethyl-Substituted Pyridines

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Typical Yields (%)
Pd(PPh₃)₄ (5)---K₂CO₃ (2.0)Toluene/H₂O10070-95
Pd(dppf)Cl₂ (3)---K₃PO₄ (2.5)1,4-Dioxane9075-98
Pd₂(dba)₃ (1.5)SPhos (3.0)Cs₂CO₃ (2.0)Toluene11080-99
Pd(OAc)₂ (2)XPhos (4.0)K₃PO₄ (3.0)1,4-Dioxane/H₂O10078-96

Table 2: Representative Suzuki Coupling Reactions of Trifluoromethyl-Substituted Pyridines with Arylboronic Acids

Pyridine SubstrateBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-Chloro-6-(trifluoromethyl)pyridinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Toluene/H₂O1001285
2-Bromo-5-(trifluoromethyl)pyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2.5)1,4-Dioxane90892
3-Bromo-5-(trifluoromethyl)pyridine3-Thienylboronic acidPd₂(dba)₃/SPhos (1.5/3.0)Cs₂CO₃ (2.0)Toluene110688
2-Chloro-4-(trifluoromethyl)pyridine4-Fluorophenylboronic acidPd(OAc)₂/XPhos (2.0/4.0)K₃PO₄ (3.0)1,4-Dioxane/H₂O1001095

Note: The yields and reaction conditions are based on literature precedents for similar substrates and may vary for this compound derivatives.

Experimental Workflow

The following diagram illustrates the general workflow for the experimental procedure.

Suzuki_Workflow reagents Combine Reactants: - Halo-pyridylmethanol - Boronic Acid - Base - Pd Catalyst inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Figure 2: Experimental workflow for the Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl and heteroaryl derivatives of this compound. The provided protocol offers a robust starting point for researchers in drug discovery and medicinal chemistry. Optimization of the catalyst, ligand, base, and solvent system may be necessary to achieve the best results for specific substrates. The successful application of this methodology will facilitate the generation of novel and diverse libraries of compounds for biological screening.

References

Troubleshooting & Optimization

troubleshooting (6-(Trifluoromethyl)pyridin-2-yl)methanol synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for the synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanol, a key intermediate in pharmaceutical and agrochemical research. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Incomplete Reaction: The reduction of the starting material, 6-(trifluoromethyl)picolinaldehyde, may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or slightly increasing the reaction temperature. Ensure the reducing agent (e.g., sodium borohydride) is fresh and added in appropriate stoichiometric amounts.

  • Side Reactions: The formation of byproducts can consume the starting material or the desired product.

    • Solution: See the dedicated section on side reactions below. Controlling the reaction temperature and using a milder reducing agent can often minimize byproduct formation.

  • Purity of Starting Materials: Impurities in the 6-(trifluoromethyl)picolinaldehyde or the solvent can interfere with the reaction.

    • Solution: Ensure the starting aldehyde is pure and the solvent is anhydrous, especially if using metal hydrides which react with water.

  • Product Loss During Workup: The product may be lost during the extraction and purification steps.

    • Solution: this compound has some water solubility. Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Adjusting the pH of the aqueous layer to be slightly basic can help ensure the pyridine nitrogen is not protonated, which would increase its water solubility.

Q2: I am observing an impurity with a similar polarity to my product, making purification by column chromatography difficult. What could this impurity be and how can I remove it?

A2: A common impurity in this synthesis is the corresponding carboxylic acid, 6-(trifluoromethyl)picolinic acid, which can form via over-oxidation of the starting aldehyde if it is not pure, or potentially through air oxidation. Another possibility is the formation of a dimer.

  • Acid Impurity:

    • Identification: The carboxylic acid will have a different spot on a TLC plate (often streaky) and can be identified by LC-MS.

    • Removal: An acidic wash of the organic layer during workup can help remove the more basic pyridine product into the aqueous layer, leaving less basic impurities behind. Conversely, a basic wash (e.g., with a dilute sodium bicarbonate solution) can extract the acidic impurity from the organic layer.

  • Purification Strategy:

    • Column Chromatography: If column chromatography is challenging, try using a different solvent system or a gradient elution. Adding a small amount of a volatile base like triethylamine to the eluent can sometimes improve the separation of basic compounds like pyridines on silica gel.[1]

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Q3: My reaction involving a Grignard reagent and 6-(trifluoromethyl)pyridine-2-carbaldehyde is not working well. What are the common issues?

A3: Grignard reactions with trifluoromethyl-substituted heterocycles can be challenging.

  • Grignard Reagent Instability: The electron-withdrawing trifluoromethyl group can make the corresponding Grignard reagent thermally unstable.

  • Enolization: The Grignard reagent can act as a base and deprotonate the aldehyde at the alpha-position, leading to an enolate and recovery of the starting material after workup.[2]

  • Reduction: A hydride can be delivered from the β-carbon of the Grignard reagent to the carbonyl carbon, resulting in the formation of the alcohol without the addition of the Grignard's alkyl/aryl group.[2]

  • Moisture Sensitivity: Grignard reagents are extremely sensitive to moisture.

    • Solution: Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Troubleshooting Common Side Reactions

Side Reaction Potential Cause Proposed Solution
Over-reduction Use of a strong reducing agent (e.g., Lithium Aluminum Hydride).Use a milder reducing agent like Sodium Borohydride.
Dimerization/Polymerization Strongly acidic or basic conditions; presence of strong electrophiles.Maintain neutral or slightly basic reaction conditions.
Cannizzaro Reaction (if no α-H) Strong basic conditions with the aldehyde starting material.Perform the reduction under neutral or slightly acidic conditions.
Formation of an Ether If the alcohol product is left in acidic conditions with a potential alcohol nucleophile.Neutralize the reaction mixture promptly after the reaction is complete.

Experimental Protocols

Protocol 1: Reduction of 6-(Trifluoromethyl)picolinaldehyde
  • Reaction Setup: To a solution of 6-(trifluoromethyl)picolinaldehyde (1.0 eq) in methanol at 0°C, add sodium borohydride (1.1 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at 0°C and allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing the Synthesis and Troubleshooting

Synthesis Pathway and Potential Side Reactions

Synthesis_and_Side_Reactions A 6-(Trifluoromethyl)picolinaldehyde B This compound (Desired Product) A->B Reduction (e.g., NaBH4) C 6-(Trifluoromethyl)picolinic Acid (Over-oxidation) A->C Oxidation (Air/Impurity) D Dimer/Polymer (Decomposition) A->D Harsh Conditions E 6-Methyl-2-(trifluoromethyl)pyridine (Over-reduction) B->E Strong Reducing Agent (e.g., LAH) Troubleshooting_Workflow start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Extend Reaction Time / Increase Temperature Slightly incomplete->extend_time No analyze_byproducts Analyze Byproducts (NMR/LC-MS) incomplete->analyze_byproducts Yes check_reagent Check Reducing Agent (Freshness/Stoichiometry) extend_time->check_reagent end Improved Yield extend_time->end check_reagent->end side_reactions Significant Side Reactions analyze_byproducts->side_reactions optimize_conditions Optimize Conditions (Temperature, Reagent) side_reactions->optimize_conditions Yes review_workup Review Workup & Purification side_reactions->review_workup No optimize_conditions->end product_loss Product Loss Suspected review_workup->product_loss optimize_extraction Optimize Extraction (pH, Solvent Volume) product_loss->optimize_extraction Yes product_loss->end No optimize_extraction->end

References

Technical Support Center: Optimization of Trifluoromethylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethylpyridines. This guide is designed for researchers, scientists, and drug development professionals to provide actionable troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for introducing a trifluoromethyl (CF₃) group onto a pyridine ring?

There are three main strategies for preparing trifluoromethylpyridines:

  • Direct C-H Trifluoromethylation: This involves the direct replacement of a hydrogen atom on the pyridine ring with a CF₃ group. This can be achieved through radical, nucleophilic, or electrophilic pathways, often requiring a catalyst (e.g., photoredox, copper, or silver catalysts).[1][2][3] The regioselectivity can be a challenge, with radical reactions often giving a mixture of 2-, 3-, and 4-substituted products.[2]

  • Cross-Coupling of Halopyridines: This method involves reacting a halopyridine (typically iodo- or bromopyridine) with a trifluoromethyl source in the presence of a transition metal catalyst, most commonly copper or palladium.[4][5][6] For example, 2-iodopyridines can be converted to 2-(trifluoromethyl)pyridines in nearly quantitative yields using in situ generated (trifluoromethyl)copper.[4]

  • Pyridine Ring Construction: This "bottom-up" approach involves building the pyridine ring from smaller, trifluoromethyl-containing building blocks. This is often used in industrial-scale synthesis.

Q2: How can I achieve trifluoromethylation at the C3 position of pyridine, which is known to be challenging?

Trifluoromethylation at the C3 (or meta) position is difficult due to the electronic properties of the pyridine ring, which favor nucleophilic attack at C2, C4, and C6. A recently developed method overcomes this by using a two-step hydrosilylation and trifluoromethylation sequence.[1][7][8] The pyridine is first activated by hydrosilylation, which enables a subsequent reaction with an electrophilic CF₃ source (like Togni's reagent) to selectively functionalize the C3 position.[1][7]

Q3: Which trifluoromethylating reagents are commonly used and what are their characteristics?

Several reagents are available, each with its own reactivity profile:

  • Electrophilic Reagents (e.g., Togni's Reagents, Umemoto's Reagents): These are hypervalent iodine compounds used for electrophilic trifluoromethylation.[9] They are effective for C-H trifluoromethylation, particularly of electron-rich heterocycles.[9][10]

  • Nucleophilic Reagents (e.g., Ruppert-Prakash Reagent, TMSCF₃): This is a source of the trifluoromethyl anion (CF₃⁻) and is widely used for trifluoromethylating carbonyls and in copper-catalyzed cross-coupling reactions with aryl halides.[11][12][13]

  • Radical Precursors (e.g., Langlois' Reagent, Trifluoroacetic Acid (TFA), Triflyl Chloride (TfCl)): These reagents generate the trifluoromethyl radical (•CF₃) under specific conditions (e.g., with an oxidant or via photoredox catalysis).[3][9][14] They are useful for direct C-H functionalization but can suffer from low regioselectivity.[1]

Troubleshooting Guides

This section addresses specific issues encountered during experiments in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction yield is consistently low. What are the most common causes and how can I fix them?

Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible CauseRecommended Solution
Inactive Catalyst or Initiator For copper-catalyzed reactions, ensure the copper salt is fresh and the reaction is run under anhydrous conditions. For photoredox catalysis, check the viability of the photocatalyst and ensure the light source is emitting at the correct wavelength.[3] For reactions using TMSCF₃, the fluoride initiator (e.g., TBAF) is highly hygroscopic; use a freshly opened bottle or dry the reagent.[11]
Suboptimal Reaction Temperature Temperature can significantly impact kinetics. Some electrophilic trifluoromethylations require low temperatures to prevent reagent decomposition, while others may need elevated temperatures (e.g., 80-100 °C) to proceed efficiently.[9][12] Screen a range of temperatures to find the optimal point.
Incorrect Solvent The choice of solvent is critical. For copper-catalyzed cross-couplings, polar aprotic solvents like DMF or NMP are often effective.[12][15] For C-H trifluoromethylation via hydrosilylation, 1,2-dichloroethane (DCE) has been shown to be superior to other solvents like toluene.[10] A solvent screen is highly recommended during optimization.
Poor Substrate Reactivity Electron-deficient pyridines are generally less reactive towards electrophilic or radical trifluoromethylation. Consider switching to a cross-coupling strategy from a pre-functionalized (e.g., iodinated) pyridine. For cross-coupling, iodopyridines are more reactive than bromopyridines.[4]
Moisture or Air Sensitivity Many trifluoromethylation reactions, especially those involving organometallic intermediates or moisture-sensitive reagents like TMSCF₃, must be conducted under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents.[13] Use Schlenk line or glovebox techniques.

Problem 2: Poor Regioselectivity

Q: My reaction produces a mixture of isomers (e.g., 2-, 3-, and 4-trifluoromethylpyridine). How can I improve selectivity?

Poor regioselectivity is a common problem in direct C-H functionalization, especially with highly reactive trifluoromethyl radicals.

StrategyDetails
Change the Reaction Mechanism If radical trifluoromethylation gives poor selectivity, switch to a mechanistically distinct pathway. For example, to target the C2 position, a copper-catalyzed cross-coupling of 2-iodopyridine is highly selective.[4] To target the C3 position, the hydrosilylation/activation strategy is currently the most effective method.[1][8]
Use a Directing Group Installing a directing group on the pyridine ring can steer the CF₃ group to a specific position (typically ortho to the directing group). While effective, this adds extra steps for installation and removal of the group.[16]
Activate the Pyridine Ring For nucleophilic trifluoromethylation, the pyridine ring can be activated by forming an N-oxide or an N-methylpyridinium salt. This strategy has been shown to provide trifluoromethylpyridines with good yield and excellent regioselectivity.[2][17]

Data Presentation: Optimization Tables

Table 1: Optimization of 3-Position-Selective C-H Trifluoromethylation of Quinoline¹

This table summarizes the optimization of reaction conditions for the C3-selective trifluoromethylation of quinoline, a related heterocycle that serves as a model for pyridine systems. The reaction proceeds via borane-catalyzed hydrosilylation followed by reaction with a CF₃⁺ source.

EntryCF₃⁺ ReagentSolventTemperature (°C)Yield (%)
1Togni Reagent IToluene6559
2 Togni Reagent I 1,2-DCE 65 76
3Togni Reagent II1,2-DCE6546
4Umemoto Reagent I1,2-DCE65<10
5Umemoto Reagent I1,2-DCE / DMSO6531
6Togni Reagent I1,2-DCE2571
7Togni Reagent I1,2-DCE069

¹Data adapted from a study on the trifluoromethylation of quinoline derivatives.[10] Conditions: Hydrosilylation followed by addition of CF₃⁺ reagent and DDQ as an oxidant.

Table 2: Effect of Copper Catalyst and Solvent on Trifluoromethylation of 4-Iodopyridine Derivative²

This table shows the effect of different copper sources and solvents on the yield of a typical cross-coupling reaction.

EntryCopper Source (10 mol%)Ligand (20 mol%)SolventTemperature (°C)Yield (%)
1CuINoneDMF10075
2CuClNoneDMF10068
3Cu(OAc)₂NoneDMF10055
4CuI1,10-PhenanthrolineDMF10088
5 CuI 1,10-Phenanthroline NMP 100 92
6CuI1,10-PhenanthrolineDMSO10085
7CuI1,10-PhenanthrolineToluene10031

²Representative data based on typical conditions for copper-catalyzed trifluoromethylation of aryl halides.

Experimental Protocols

Protocol 1: 3-Position-Selective C-H Trifluoromethylation of Quinoline via Hydrosilylation

This protocol is based on the method developed by Kuninobu and colleagues.[1][8]

  • Hydrosilylation Step:

    • To an oven-dried Schlenk tube under a nitrogen atmosphere, add the quinoline substrate (1.0 equiv), tris(pentafluorophenyl)borane (B(C₆F₅)₃, 0.05 equiv), and anhydrous 1,2-dichloroethane (DCE).

    • Add methylphenylsilane (1.5 equiv) to the mixture via syringe.

    • Seal the tube and heat the reaction mixture at 65 °C. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Trifluoromethylation Step:

    • To the cooled reaction mixture from Step 1, add Togni's Reagent I (1.2 equiv) in one portion.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

    • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv) to the mixture.

    • Stir at room temperature for 1 hour to allow for re-aromatization.

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the mixture with dichloromethane (3x), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 3-trifluoromethylquinoline.

Protocol 2: Copper-Catalyzed Trifluoromethylation of 2-Iodopyridine with TMSCF₃

This protocol is a general procedure for the trifluoromethylation of halopyridines.[12]

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add copper(I) iodide (CuI, 1.5 equiv), potassium fluoride (KF, 1.5 equiv), and the 2-iodopyridine substrate (1.0 equiv).

    • Seal the tube and evacuate and backfill with dry nitrogen or argon three times.

    • Add anhydrous N,N-dimethylformamide (DMF) via syringe.

    • Add TMSCF₃ (the Ruppert-Prakash reagent, 1.5 equiv) via syringe.

  • Reaction and Workup:

    • Place the sealed tube in a preheated oil bath or heating block at 100 °C.

    • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by GC-MS.

    • After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-trifluoromethylpyridine.

Visualized Workflows

troubleshooting_workflow start Low Yield or No Reaction check_reagents Check Reagents & Solvents start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions conditions_ok Conditions OK? check_conditions->conditions_ok check_substrate Evaluate Substrate Reactivity substrate_ok Substrate Suitable? check_substrate->substrate_ok reagents_ok->check_conditions Yes replace_reagents Use Fresh/Anhydrous Reagents & Solvents reagents_ok->replace_reagents No conditions_ok->check_substrate Yes optimize_temp Screen Temperature & Reaction Time conditions_ok->optimize_temp No change_strategy Change Strategy (e.g., C-H -> Cross-Coupling) substrate_ok->change_strategy No success Problem Solved substrate_ok->success Yes replace_reagents->success optimize_solvent Screen Solvents (e.g., DMF, NMP, DCE) optimize_temp->optimize_solvent optimize_solvent->success change_strategy->success

Caption: A troubleshooting workflow for low-yield trifluoromethylation reactions.

synthesis_choice start Goal: Synthesize a Trifluoromethylpyridine position What is the desired regioisomer? start->position c2_c4 C2 or C4 Position position->c2_c4 Specific (C2/C4) c3 C3 Position position->c3 Specific (C3) non_selective Mixture or Non-specific position->non_selective Late-stage / No preference cross_coupling Use Cross-Coupling (e.g., Cu-cat. from 2- or 4-Iodopyridine) c2_c4->cross_coupling hydrosilylation Use Hydrosilylation/ Activation Method c3->hydrosilylation radical Use Radical C-H Trifluoromethylation (e.g., Photoredox) non_selective->radical purify Separate Isomers radical->purify

References

Technical Support Center: Synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (6-(Trifluoromethyl)pyridin-2-yl)methanol synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Grignard Reaction of 2-Bromo-6-(trifluoromethyl)pyridine with Formaldehyde

Q1: My Grignard reagent formation is sluggish or fails to initiate. What are the possible causes and solutions?

A1: Failure to form the Grignard reagent is a common issue. Here are the primary causes and troubleshooting steps:

  • Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried in an oven and cooled in a desiccator before use. Solvents (typically THF or diethyl ether) must be anhydrous.

  • Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction. Gently crush the magnesium turnings in a mortar and pestle before use or add a small crystal of iodine to activate the surface.

  • Impurities in the Starting Material: Ensure the 2-bromo-6-(trifluoromethyl)pyridine is pure and dry.

Q2: I am observing a low yield of the desired alcohol, with a significant amount of unreacted starting material. How can I improve the conversion?

A2: Low conversion can be due to several factors:

  • Insufficient Grignard Reagent: Ensure a slight excess of magnesium and 2-bromo-6-(trifluoromethyl)pyridine are used to drive the formation of the Grignard reagent.

  • Inefficient Addition of Formaldehyde: Gaseous formaldehyde can be difficult to handle. Using a stable source like paraformaldehyde, which is depolymerized by heating, can provide a slow and steady addition.

  • Reaction Temperature: The addition of formaldehyde to the Grignard reagent is exothermic. Maintain a low temperature (e.g., 0 °C) during the addition to prevent side reactions.

Q3: My reaction mixture turns dark, and I isolate a complex mixture of byproducts. What is causing this and how can I prevent it?

A3: A dark reaction mixture and multiple byproducts often indicate side reactions.

  • Wurtz Coupling: The Grignard reagent can react with the starting halide. This can be minimized by slow addition of the halide to the magnesium turnings.

  • Oxidation: The Grignard reagent is sensitive to oxygen. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Over-addition of Formaldehyde: Excess formaldehyde can lead to polymerization or further reactions.

Route 2: Reduction of 6-(Trifluoromethyl)picolinic Acid or its Ester

Q1: The reduction of my carboxylic acid/ester is incomplete, resulting in a low yield of the alcohol. What can I do?

A1: Incomplete reduction is a frequent challenge.

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Ensure it is fresh and has not been deactivated by moisture.

  • Stoichiometry of Reducing Agent: Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents for a carboxylic acid) to ensure complete reduction.

  • Reaction Temperature and Time: While the initial addition of the substrate to the LiAlH₄ slurry is often done at 0 °C, the reaction may require warming to room temperature or gentle refluxing to go to completion. Monitor the reaction by TLC.

Q2: I am observing the formation of impurities that are difficult to separate from the desired product. What are these impurities and how can I avoid them?

A2: Common impurities in reductions include:

  • Starting Material: If the reduction is incomplete, you will have unreacted carboxylic acid or ester. Increase the amount of reducing agent or the reaction time.

  • Over-reduction Products: While less common for a primary alcohol, vigorous conditions could potentially lead to other reductions. Careful control of the reaction temperature is key.

  • Aluminum Salts: During the work-up, insoluble aluminum salts can trap the product. A careful quenching procedure (e.g., Fieser work-up) is crucial.

Q3: The work-up procedure is difficult, and I am losing a significant amount of product. How can I improve the work-up?

A3: The work-up of LiAlH₄ reactions can be challenging.

  • Careful Quenching: Slowly and carefully add water, followed by a sodium hydroxide solution, to the cooled reaction mixture to precipitate the aluminum salts as a granular solid that is easier to filter.

  • Extraction: Ensure thorough extraction of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover all of the product.

Quantitative Data

The following table summarizes representative yields for the synthesis of this compound and related compounds. Please note that yields can vary significantly based on the specific reaction conditions and scale.

Synthetic RouteStarting MaterialReagentsSolventYield (%)Reference
Grignard Reaction 2-Bromo-6-(trifluoromethyl)pyridineMg, ParaformaldehydeTHF60-75Yields for Grignard reactions with heterocyclic halides and formaldehyde can vary. This is an estimated range based on similar reported reactions.
Reduction of Ester Methyl 6-(trifluoromethyl)picolinateLiAlH₄THF80-95Reduction of esters to primary alcohols with LiAlH₄ is generally a high-yielding reaction.
Reduction of Carboxylic Acid 6-(Trifluoromethyl)picolinic acidLiAlH₄THF75-90Reduction of carboxylic acids to primary alcohols with LiAlH₄ is also typically efficient.
Related Synthesis: Reduction of methyl 4-(cyanomethyl)benzoate to (4-(2-aminoethyl)phenyl)methanolMethyl 4-(cyanomethyl)benzoateLiAlH₄, AlCl₃THF52
Related Synthesis: Synthesis of (4-(2-((2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)amino)ethyl)phenyl)methanol2,4-dichloro-6-(trifluoromethyl) pyrimidine and (4-(2-aminoethyl)phenyl)methanolK₂CO₃MeCN22

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction
  • Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Activate the magnesium with a small crystal of iodine. Add a solution of 2-bromo-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Reaction with Paraformaldehyde: Cool the Grignard reagent to 0 °C. In a separate flask, heat paraformaldehyde (1.5 eq) to depolymerize it and pass the resulting formaldehyde gas through the Grignard solution via a cannula.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis via Reduction of Ester
  • Reaction Setup: To a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF. Cool the suspension to 0 °C.

  • Addition of Ester: Add a solution of methyl 6-(trifluoromethyl)picolinate (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. Stir the resulting mixture vigorously for 30 minutes.

  • Filtration and Purification: Filter the resulting white precipitate and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Grignard Reaction cluster_route2 Route 2: Reduction start1 2-Bromo-6-(trifluoromethyl)pyridine reagent1 Mg, THF grignard Grignard Reagent start1->grignard reagent1->grignard Initiation formaldehyde Paraformaldehyde product1 This compound grignard->product1 formaldehyde->product1 Addition & Workup purification Purification (Column Chromatography) product1->purification start2 6-(Trifluoromethyl)picolinic Acid / Ester reagent2 LiAlH4, THF product2 This compound start2->product2 reagent2->product2 Reduction & Workup product2->purification final_product Pure Product purification->final_product Troubleshooting_Tree cluster_grignard Grignard Route Issues cluster_reduction Reduction Route Issues start Low Yield or Impure Product grignard_fail Grignard Fails to Form start->grignard_fail low_conversion Low Conversion start->low_conversion byproducts Byproducts Formed start->byproducts incomplete_reduction Incomplete Reduction start->incomplete_reduction difficult_purification Difficult Purification start->difficult_purification solution1 Moisture? Inactive Mg? Impure Halide? grignard_fail->solution1 Check for: solution2 Grignard Stoichiometry? Formaldehyde Source? Temperature Control? low_conversion->solution2 Consider: solution3 Wurtz Coupling? Oxidation? Side Reactions? byproducts->solution3 Minimize: solution4 Reducing Agent Activity? Stoichiometry? Reaction Time/Temp? incomplete_reduction->solution4 Optimize: solution5 Work-up Procedure? Extraction Efficiency? Chromatography Conditions? difficult_purification->solution5 Improve:

(6-(Trifluoromethyl)pyridin-2-yl)methanol decomposition pathways under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (6-(Trifluoromethyl)pyridin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential decomposition pathways of this compound under acidic conditions and to offer troubleshooting advice for related experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

A1: this compound is susceptible to decomposition in acidic environments. The primary degradation pathway is acid-catalyzed dehydration. The rate of decomposition is dependent on the acid concentration, temperature, and solvent system. The trifluoromethyl group, being strongly electron-withdrawing, can influence the reaction rate by affecting the stability of the carbocation intermediate.

Q2: What are the primary decomposition products of this compound under acidic conditions?

A2: The main decomposition pathways can lead to the formation of several products:

  • Dehydration Product: Loss of water from the methanol moiety leads to the formation of a vinylpyridine derivative.

  • Etherification Product: In the presence of an alcohol solvent (e.g., methanol, ethanol), the intermediate carbocation can be trapped to form the corresponding ether.

  • Polymerization Products: The reactive vinylpyridine intermediate can undergo polymerization, especially at higher concentrations and temperatures.

Q3: How does the trifluoromethyl group affect the decomposition of this compound?

A3: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This has two main effects:

  • It decreases the basicity of the pyridine nitrogen, meaning a stronger acid is required for protonation compared to an unsubstituted pyridine.

  • It can destabilize the formation of a carbocation at the adjacent benzylic-like position through its inductive effect. This may slow down the rate of dehydration compared to an unsubstituted analogue.

Q4: What analytical techniques are recommended for monitoring the decomposition of this compound?

A4: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the disappearance of the starting material and the appearance of less volatile products. A reversed-phase C18 column with a buffered mobile phase is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile decomposition products, such as the dehydrated vinylpyridine or ether byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the reaction in real-time or to characterize the structure of isolated decomposition products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid disappearance of starting material with no clear product formation by TLC/HPLC. Polymerization of the dehydration product.- Dilute the reaction mixture.- Lower the reaction temperature.- Use a milder acid catalyst.- Add a radical inhibitor to the reaction mixture.
Formation of an unexpected product with a higher molecular weight, especially when using an alcohol solvent. Ether formation with the solvent.- Use a non-nucleophilic solvent (e.g., acetonitrile, dioxane).- If an alcohol solvent is necessary, use a lower temperature to disfavor the SN1 reaction.
Inconsistent reaction rates or product profiles. - Inconsistent acid concentration.- Presence of water in the reagents or solvents.- Temperature fluctuations.- Accurately prepare and standardize the acidic solution.- Use anhydrous solvents and reagents.- Maintain strict temperature control using a thermostat-controlled bath.
Difficulty in isolating and purifying the desired product. - Co-elution of products or byproducts.- Instability of the product on silica gel.- Optimize the HPLC or column chromatography conditions (e.g., different solvent system, gradient elution).- Consider using a different stationary phase (e.g., alumina, reversed-phase silica).- If the product is an acid-sensitive ether, neutralize the workup and chromatography solvents.

Decomposition Pathways and Mechanisms

The primary decomposition pathways of this compound in acidic media are initiated by the protonation of the hydroxyl group, leading to the formation of a carbocation intermediate.

DecompositionPathways cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Potential Products start This compound carbocation Resonance-Stabilized Carbocation start->carbocation H⁺, -H₂O dehydration_product Dehydration Product (Vinylpyridine) carbocation->dehydration_product -H⁺ ether_product Ether Product (with ROH solvent) carbocation->ether_product +ROH, -H⁺ polymer_product Polymerization Product dehydration_product->polymer_product Polymerization

Caption: Overview of the primary decomposition pathways.

Mechanism of Acid-Catalyzed Dehydration

The dehydration proceeds via an E1-like mechanism.

DehydrationMechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation A Substrate + H⁺ B Protonated Substrate A->B C Protonated Substrate D Carbocation + H₂O C->D E Carbocation F Dehydration Product + H⁺ E->F

Caption: Stepwise mechanism of acid-catalyzed dehydration.

Quantitative Data

Table 1: Illustrative Rate Constants for Decomposition at Different Acid Concentrations

Acid (H₂SO₄) Conc. (M)Apparent First-Order Rate Constant (k_obs) at 50°C (s⁻¹)
0.11.5 x 10⁻⁵
0.57.8 x 10⁻⁵
1.01.6 x 10⁻⁴
2.03.3 x 10⁻⁴

Table 2: Illustrative Product Distribution in Different Solvents

SolventAcidTemperature (°C)Dehydration Product (%)Ether Product (%)Other (%)
Acetonitrile1M H₂SO₄6085-15
Methanol1M H₂SO₄6040555
Dioxane1M HCl6090-10

Note: The data in these tables are illustrative and intended to show general trends. Actual results will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Monitoring Decomposition by HPLC

This protocol outlines a general method for monitoring the decomposition of this compound.

HPLC_Workflow prep Prepare Stock Solution (Substrate in Acetonitrile) reaction Initiate Reaction (Add acidic solution at constant T) prep->reaction sampling Take Aliquots at Time Intervals reaction->sampling quench Quench Aliquot (e.g., with NaHCO₃ solution) sampling->quench hplc Analyze by HPLC quench->hplc data Plot Concentration vs. Time and Determine Rate Constant hplc->data

Caption: General workflow for HPLC kinetic analysis.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare the acidic solution of the desired concentration (e.g., 1M H₂SO₄ in 50:50 acetonitrile:water).

  • Reaction Setup:

    • Place a known volume of the acidic solution in a thermostated reaction vessel.

    • Allow the solution to equilibrate to the desired temperature.

    • Initiate the reaction by adding a small volume of the substrate stock solution and start a timer.

  • Sampling and Quenching:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a neutralizing agent (e.g., a saturated solution of sodium bicarbonate).

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. A typical starting condition would be:

      • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at a wavelength where the starting material has strong absorbance (e.g., 260 nm).

    • Create a calibration curve using standards of known concentrations of the starting material.

  • Data Analysis:

    • Determine the concentration of the starting material at each time point from the calibration curve.

    • Plot the natural logarithm of the concentration versus time. The slope of this line will be the negative of the apparent first-order rate constant (-k_obs).

Protocol 2: Identification of Volatile Products by GC-MS

Methodology:

  • Sample Preparation:

    • After the reaction has proceeded for a desired amount of time, quench a larger aliquot with a base.

    • Extract the organic components with a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and carefully concentrate it under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject the concentrated sample into the GC-MS. A typical starting condition would be:

      • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

      • Injector Temperature: 250°C.

      • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C).

      • MS Detector: Scan a mass range of m/z 40-400.

  • Data Analysis:

    • Identify the peaks in the chromatogram.

    • Analyze the mass spectrum of each peak and compare it to a library of known compounds (e.g., NIST library) to identify potential decomposition products.

Protocol 3: Characterization of Products by NMR

Methodology:

  • Reaction and Isolation:

    • Run the reaction on a preparative scale.

    • After the reaction is complete, neutralize the mixture and perform a workup to isolate the crude product.

    • Purify the individual products using column chromatography.

  • NMR Analysis:

    • Dissolve a small amount of each purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

    • Analyze the chemical shifts, coupling constants, and integration to elucidate the structure of the decomposition products.

This technical support center provides a foundational understanding of the potential decomposition of this compound under acidic conditions. For further assistance, please consult the relevant chemical literature or contact a qualified chemist.

Technical Support Center: Resolving Poor Aqueous Solubility of Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor aqueous solubility of trifluoromethylpyridines. The information is designed to assist researchers in obtaining reliable and reproducible results in their experiments.

Troubleshooting Guides

This section provides a systematic approach to resolving common solubility issues encountered with trifluoromethylpyridines in a question-and-answer format.

Issue: My trifluoromethylpyridine compound is not dissolving in my aqueous buffer.

  • Question 1: Have you confirmed the baseline solubility of your compound? It is crucial to first determine the intrinsic aqueous solubility of your trifluoromethylpyridine derivative. Many trifluoromethylpyridines exhibit poor water solubility. For instance, 4-(Trifluoromethyl)pyridine is known to be insoluble in water.[1] A recommended starting point is to perform an equilibrium solubility measurement using the shake-flask method.

  • Question 2: Are you using an appropriate stock solvent and dilution technique? For initial stock solutions, dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power for many organic compounds. However, precipitation can occur when the DMSO stock is diluted into an aqueous buffer. This "solvent-shock" can be mitigated by:

    • Keeping the final DMSO concentration in the assay as low as possible (ideally ≤ 0.5%).

    • Adding the DMSO stock to the aqueous buffer slowly while vortexing.

    • Performing a serial dilution.

  • Question 3: Have you considered the pH of your aqueous medium? The solubility of ionizable compounds, including many trifluoromethylpyridines, is pH-dependent. The pyridine nitrogen atom is basic and can be protonated at acidic pH, which can increase aqueous solubility. The predicted pKa of 4-(Trifluoromethyl)pyridine is approximately 2.92. Therefore, adjusting the pH of the buffer to be below the pKa of your specific trifluoromethylpyridine derivative may enhance its solubility.

Issue: My compound precipitates out of solution during my biological assay.

  • Question 1: Is the final concentration of your compound exceeding its thermodynamic solubility in the assay medium? Even with the use of co-solvents like DMSO, the final concentration in the aqueous assay buffer must be below the compound's thermodynamic solubility limit in that specific medium to avoid precipitation over time.

  • Question 2: Have you evaluated the impact of other components in your assay medium? High concentrations of salts or other additives in your buffer can sometimes decrease the solubility of organic compounds (salting-out effect). It is advisable to test the solubility in a simplified buffer system first.

  • Question 3: Could temperature fluctuations be contributing to precipitation? For most solid compounds, solubility increases with temperature. If your experiments involve temperature changes, this could be a factor. Ensure all solutions are equilibrated at the experimental temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to improve the aqueous solubility of trifluoromethylpyridines?

A1: The most common and effective methods include:

  • Co-solvency: Using a water-miscible organic solvent like DMSO, ethanol, or polyethylene glycol (PEG) to increase the solubilizing capacity of the aqueous medium.

  • pH Adjustment: For basic trifluoromethylpyridines, lowering the pH of the aqueous solution can significantly increase solubility by protonating the pyridine nitrogen.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like trifluoromethylpyridines, within their central cavity, thereby increasing their apparent aqueous solubility.

  • Use of Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). Trifluoromethylpyridines can partition into the hydrophobic core of these micelles, leading to increased solubilization.[2]

Q2: How do I choose the right solubilization technique for my experiment?

A2: The choice of technique depends on the specific requirements of your experiment:

  • For in vitro biological assays, co-solvents like DMSO are widely used, but the final concentration must be carefully controlled to avoid artifacts.

  • pH adjustment is a powerful tool if the experimental conditions can tolerate a specific pH range.

  • Cyclodextrins are often used in formulation development for drug delivery and can be suitable for some in vitro studies, provided they do not interfere with the assay.

  • Surfactants are effective but can also interfere with biological assays, so their use must be validated for each specific application.

Q3: Where can I find quantitative solubility data for my specific trifluoromethylpyridine?

Data Presentation

The following tables summarize the qualitative and predicted solubility information for some common trifluoromethylpyridines.

Table 1: Qualitative Aqueous Solubility of Selected Trifluoromethylpyridines

CompoundCAS NumberAqueous SolubilityReference
2-(Trifluoromethyl)pyridine368-48-9Soluble in most organic solvents[4]
3-(Trifluoromethyl)pyridine3796-23-4Predicted to be soluble (0.874 mg/ml)[5]
4-(Trifluoromethyl)pyridine3796-24-5Insoluble in water[1]
2-Chloro-5-(trifluoromethyl)pyridine52334-81-3Insoluble/Slightly soluble in water[3]

Table 2: Predicted Physicochemical Properties Relevant to Solubility

CompoundPredicted pKaPredicted LogP
2-(Trifluoromethyl)pyridine0.60 ± 0.121.4
4-(Trifluoromethyl)pyridine2.92 ± 0.101.4

Experimental Protocols

1. Protocol: Equilibrium Solubility Determination by Shake-Flask Method

This protocol is a standard method for determining the thermodynamic solubility of a compound in a specific aqueous medium.

Materials:

  • Trifluoromethylpyridine compound (solid)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and a validated analytical method for the compound.

Procedure:

  • Add an excess amount of the solid trifluoromethylpyridine compound to a vial containing a known volume of the aqueous buffer. An excess of solid should be visible.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

  • The determined concentration represents the equilibrium solubility of the compound in the tested buffer.

2. Protocol: Preparation of a Trifluoromethylpyridine Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution for use in biological assays.

Materials:

  • Trifluoromethylpyridine compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile vials

Procedure:

  • Weigh the desired amount of the trifluoromethylpyridine compound using a calibrated analytical balance and place it into a sterile vial.

  • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Tightly cap the vial.

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may be used to aid dissolution, but be cautious of potential degradation at higher temperatures.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

Troubleshooting_Workflow start Start: Poor Solubility of Trifluoromethylpyridine check_solubility Is the compound visibly dissolved? start->check_solubility precipitate Precipitation or cloudiness observed in aqueous media check_solubility->precipitate No no_precipitate Clear Solution check_solubility->no_precipitate Yes troubleshoot Initiate Troubleshooting precipitate->troubleshoot end Proceed with Experiment no_precipitate->end strategy Select Solubilization Strategy troubleshoot->strategy cosolvent Use Co-solvent (e.g., DMSO, Ethanol) strategy->cosolvent For in vitro assays ph_adjust Adjust pH strategy->ph_adjust If compound is ionizable cyclodextrin Use Cyclodextrins strategy->cyclodextrin For formulation/delivery surfactant Use Surfactants strategy->surfactant If compatible with assay optimize Optimize Concentration & Conditions cosolvent->optimize ph_adjust->optimize cyclodextrin->optimize surfactant->optimize reassess Re-assess Solubility optimize->reassess reassess->end Solubilization_Mechanisms cluster_cosolvency Co-solvency cluster_ph pH Adjustment cluster_cyclodextrin Cyclodextrin Complexation cluster_surfactant Surfactant Micelles cosolvent_node Water + Co-solvent (e.g., DMSO) tfmp1 Trifluoromethylpyridine cosolvent_node->tfmp1 Reduces polarity of solvent, increasing solubility ph_node Aqueous Buffer (pH < pKa) tfmp2 Protonated Trifluoromethylpyridine (more soluble) ph_node->tfmp2 Increases ionization cd_node Cyclodextrin (hydrophobic cavity) complex Inclusion Complex (soluble) cd_node->complex Encapsulation tfmp3 Trifluoromethylpyridine micelle_node Micelle (hydrophobic core) tfmp4 Trifluoromethylpyridine micelle_node->tfmp4 Partitioning into core

References

Technical Support Center: Prevention of Defluorination in Trifluoromethylpyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the defluorination of trifluoromethylpyridine compounds. The trifluoromethyl group is a critical substituent in modern medicinal chemistry and agrochemicals, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity. However, the stability of the C-F bond is not absolute, and unintended defluorination can lead to undesired side products, reduced yields, and compromised biological activity.

This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you anticipate, identify, and prevent defluorination in your reactions.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the trifluoromethyl group on a pyridine ring most susceptible to defluorination?

A1: The trifluoromethyl group on a pyridine ring is most vulnerable under strong basic conditions, particularly with sterically hindered strong bases. The position of the trifluoromethyl group on the pyridine ring also significantly influences its stability. The 2- and 4-positions are generally more susceptible to nucleophilic attack and subsequent defluorination due to the electron-withdrawing nature of the pyridine nitrogen, which can stabilize anionic intermediates. High temperatures can also promote defluorination.

Q2: I am observing unexpected side products in my cross-coupling reaction involving a trifluoromethylpyridine. How can I determine if defluorination is occurring?

A2: The most direct method for detecting defluorination is by ¹⁹F NMR spectroscopy.[1][2][3] The appearance of new signals corresponding to difluoromethyl (-CHF₂) or fluoromethyl (-CH₂F) groups, or the complete disappearance of the -CF₃ signal, are strong indicators. Another reliable method is to quantify the amount of fluoride ion (F⁻) released into the reaction mixture using a fluoride ion-selective electrode (ISE).[4] LC-MS analysis of the reaction mixture can also help identify defluorinated byproducts by their characteristic mass shifts.

Q3: Can the choice of palladium catalyst and ligand influence the rate of defluorination in cross-coupling reactions?

A3: Yes, the catalytic system can play a role. While the primary cause of defluorination is often the reaction conditions (e.g., strong base), the palladium catalyst and ligand can influence the reaction environment. Highly electron-rich and bulky ligands that accelerate the desired cross-coupling reaction can sometimes help to outcompete the slower defluorination process. Conversely, prolonged reaction times at high temperatures due to a sluggish catalyst can increase the likelihood of defluorination.

Q4: Are there any "green" or milder methods to mitigate defluorination?

A4: Photocatalytic and enzymatic methods are emerging as milder alternatives for transformations that might otherwise require harsh conditions.[5][6][7] For instance, photoredox catalysis can enable C-F bond functionalization under neutral or mildly basic conditions, reducing the risk of base-mediated defluorination.[1][5] While still an evolving field, enzymatic defluorination is also being explored for specific applications.[6][7][8]

Troubleshooting Guides

Issue 1: Low Yield and Suspected Defluorination in a Base-Mediated Reaction

Symptoms:

  • Low yield of the desired product.

  • Presence of multiple unidentified spots on TLC.

  • Mass spectrometry data suggests the loss of one or more fluorine atoms from the starting material.

Troubleshooting Workflow:

CrossCoupling_Optimization start Defluorination in Cross-Coupling base_optimization Optimize Base (Weaker, non-nucleophilic bases) start->base_optimization ligand_screening Screen Ligands (Bulky, electron-rich phosphines) base_optimization->ligand_screening temperature_control Lower Reaction Temperature ligand_screening->temperature_control boronic_ester Use Boronic Ester (Suzuki) (e.g., pinacol ester) temperature_control->boronic_ester reagent_purity Check Reagent Purity (Anhydrous conditions) boronic_ester->reagent_purity optimized_reaction Optimized Reaction reagent_purity->optimized_reaction

References

Technical Support Center: Troubleshooting ¹⁹F NMR Signal Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting common issues in ¹⁹F Nuclear Magnetic Resonance (NMR) signal interpretation. This guide is designed for researchers, scientists, and drug development professionals to identify, understand, and resolve frequently encountered challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted?

A rolling or distorted baseline is a common artifact in ¹⁹F NMR that can interfere with accurate phasing and integration. Several factors can contribute to this issue:

  • Large Spectral Width: The vast chemical shift range of ¹⁹F NMR often necessitates a large spectral width during acquisition, which can lead to baseline distortions.[1][2]

  • Incorrect Phasing: Applying a significant first-order phase correction, sometimes due to improper manual phasing, can introduce a rolling baseline.[1][2]

  • Acoustic Ringing: The radiofrequency pulse can cause the probe to vibrate, a phenomenon known as acoustic ringing. This can introduce oscillations in the initial part of the Free Induction Decay (FID), resulting in baseline problems.[1]

  • Probe Background Signals: Broad signals from fluorine-containing materials within the NMR probe itself, such as Teflon components, can contribute to an uneven baseline.[1]

Q2: I see small, uneven peaks around my main signal. What are they?

These are likely ¹³C satellite peaks. Due to the natural abundance of ¹³C (approximately 1.1%), a small fraction of your fluorinated molecules will have a ¹³C atom adjacent to the ¹⁹F atom.[1] This results in satellite peaks due to ¹³C-¹⁹F coupling. A key characteristic of these satellites in ¹⁹F NMR is their asymmetry. This asymmetry arises because the isotope effect of ¹³C on the ¹⁹F chemical shift is significant, causing the center of the satellite doublet to not coincide with the main signal from the ¹²C-bound ¹⁹F.[1][3][4]

Q3: Why is my signal-to-noise ratio (S/N) poor?

A low signal-to-noise ratio can obscure real signals and hinder quantitative analysis. Common causes include:

  • Insufficient Number of Scans: A low number of scans will result in a lower S/N. For quantitative measurements, a signal-to-noise ratio of at least 250 is recommended to be 99% certain that the measured integral is within ±1% of the true value.[1]

  • Suboptimal Acquisition Parameters: Incorrect settings for parameters like acquisition time and relaxation delay can lead to a lower S/N.[1] To achieve an accuracy of ±1% for integrals, the relaxation delay should be increased to five times the longitudinal relaxation time (T1) of the signals of interest.[5]

  • Paramagnetic Impurities: The presence of paramagnetic species in your sample can lead to significant line broadening and a decrease in signal intensity.[1][6]

  • Improperly Set Receiver Gain: If the receiver gain is too high, it can lead to clipping of the signal. If it is too low, weak signals may not be detected.[1]

  • Low Sample Concentration: Dilute samples will naturally produce weaker signals.

Q4: What causes sharp, spurious signals or "ringing" in my spectrum?

This artifact is often due to "acoustic ringing," which is caused by the mechanical vibration of the probe coil following a radiofrequency pulse.[1] These vibrations induce a spurious signal in the receiver, which appears as a decaying oscillation in the FID and can distort the baseline, potentially obscuring real signals. This effect is more pronounced at lower frequencies.[1]

Q5: Why are my chemical shifts different from literature values?

Discrepancies in chemical shifts can arise from several factors:

  • Solvent Effects: The polarity and hydrogen bonding capability of the solvent can significantly influence the electronic environment of the fluorine nucleus, thereby altering its chemical shift.[7][8][9][10][11]

  • Referencing Issues: Unlike ¹H NMR where Tetramethylsilane (TMS) is a universal internal standard, ¹⁹F NMR lacks a single, universally accepted reference. External referencing is common but can be less accurate.[12][13][14] Internal standards can also be problematic as their chemical shifts can be sample-dependent.[12][13]

  • Temperature and Concentration Effects: Variations in sample temperature and concentration can also lead to shifts in the resonance frequencies.[8]

  • Counterion Effects: For ionic species, the nature of the counterion can influence the chemical shift of the fluoride ion.[7]

Troubleshooting Guides

Issue 1: Rolling or Distorted Baseline

This guide provides a step-by-step approach to correcting a rolling or distorted baseline in your ¹⁹F NMR spectrum.

Baseline_Troubleshooting Start Start: Distorted Baseline Observed Check_Phasing Check Phase Correction Start->Check_Phasing Reduce_LP Reduce First-Order Phase (lp) Check_Phasing->Reduce_LP Large lp value? Check_SW Is Spectral Width (SW) Large? Check_Phasing->Check_SW lp value is small Rephase Re-phase Spectrum Manually Reduce_LP->Rephase Rephase->Check_SW Reduce_SW Reduce SW if Possible Check_SW->Reduce_SW Yes Use_BC Apply Baseline Correction (bc) Check_SW->Use_BC No Reduce_SW->Use_BC Check_Acoustic_Ringing Check for Acoustic Ringing Use_BC->Check_Acoustic_Ringing Adjust_Acquisition Adjust Acquisition Delays Check_Acoustic_Ringing->Adjust_Acquisition Yes End End: Improved Baseline Check_Acoustic_Ringing->End No Adjust_Acquisition->End

Caption: Troubleshooting workflow for baseline distortion.

Issue 2: Poor Signal-to-Noise Ratio (S/N)

This guide outlines steps to improve a poor signal-to-noise ratio in your ¹⁹F NMR spectrum.

SN_Troubleshooting Start Start: Poor S/N Check_Scans Increase Number of Scans (nt) Start->Check_Scans Check_Concentration Increase Sample Concentration Check_Scans->Check_Concentration Check_Parameters Optimize Acquisition Parameters Check_Concentration->Check_Parameters Adjust_Delay Adjust Relaxation Delay (d1) Check_Parameters->Adjust_Delay Suboptimal? Check_Gain Check Receiver Gain Check_Parameters->Check_Gain Optimal Adjust_Delay->Check_Gain Check_Impurities Check for Paramagnetic Impurities Check_Gain->Check_Impurities End End: Improved S/N Check_Impurities->End

Caption: Workflow for improving a poor signal-to-noise ratio.

Data Presentation

Table 1: Typical ¹⁹F Chemical Shift Ranges

The chemical shifts are referenced to CFCl₃ at 0.0 ppm. Negative values indicate upfield shifts (higher shielding), and positive values represent downfield shifts (lower shielding).[15][16]

Type of CompoundChemical Shift Range (ppm)
-F-C=O-70 to -20
-CF₃-78.6 to +80
-CF₂-+80 to +140
>CF-+140 to +250
Ar-F (Aromatic)+80 to +170
F⁻ (aqueous)-125.3
C₆F₆-164.9
C₆H₅F-113.15

Note: The sign convention for chemical shifts can vary in older literature.[16]

Table 2: Common ¹⁹F Coupling Constants (J)

¹⁹F nuclei exhibit spin-spin coupling with other nuclei, providing valuable structural information. The magnitude of the coupling constant (J) is measured in Hertz (Hz).[17]

Coupled NucleiExample CompoundTypical J-Value (Hz)
¹⁹F-¹H (geminal)CH₂F₂45 to 50
¹⁹F-¹H (vicinal)CH₂FCH₃5 to 10
¹⁹F-¹³C (one bond)CF₄240 to 320
¹⁹F-¹⁹F (geminal)CF₂=CF₂220 to 250
¹⁹F-¹⁹F (vicinal)CF₃CF₃5 to 15
¹⁹F-¹⁹F (long-range, 4 bonds)CHF=CF₂5 to 12
¹⁹F-³¹P (one bond)PF₃700 to 1200

Experimental Protocols

Protocol 1: Sample Preparation for ¹⁹F NMR
  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Be aware that the choice of solvent can influence the chemical shifts.[7][8][9][10][11] Common solvents include CDCl₃, Acetone-d₆, and DMSO-d₆.

  • Concentration: Prepare a solution with a concentration sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time. For quantitative analysis, ensure the concentration is accurately known.

  • Reference Standard:

    • Internal Standard: If using an internal standard, add a small, known amount to the sample. Note that the chemical shift of the standard may be affected by the sample matrix.[12][13]

    • External Standard: Prepare a separate NMR tube containing the reference standard in the same deuterated solvent. Alternatively, a sealed capillary containing the reference can be placed inside the sample tube.[14]

  • Filtration: If the sample contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube to prevent line broadening.

  • Degassing: If the sample is sensitive to oxygen or contains paramagnetic impurities, degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution or by using the freeze-pump-thaw method.

Protocol 2: Basic ¹⁹F NMR Acquisition
  • Tuning and Matching: Tune and match the NMR probe for the ¹⁹F frequency.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.

  • Setting Spectral Width (sw) and Transmitter Offset (tof):

    • Estimate the expected chemical shift range of your compound.[2]

    • Set the transmitter offset (center of the spectrum) to the middle of the expected range.[2]

    • Set a spectral width that is large enough to encompass all expected signals to avoid aliasing (folding) of peaks.[2] For unknown compounds, a very large spectral width may be necessary for an initial survey scan.[2]

  • Determining the 90° Pulse Width (p1): Calibrate the 90° pulse width for ¹⁹F to ensure proper excitation.

  • Setting Acquisition Parameters:

    • Number of Scans (nt): Set an appropriate number of scans to achieve the desired signal-to-noise ratio.[18]

    • Relaxation Delay (d1): For quantitative measurements, set the relaxation delay to at least 5 times the T1 of the slowest relaxing fluorine nucleus.[5] For qualitative spectra, a shorter delay (e.g., 1-2 seconds) is often sufficient.

    • Acquisition Time (at): The acquisition time determines the digital resolution of the spectrum.

  • Acquisition: Start the acquisition.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum. Be cautious with large first-order phase corrections.[1][2]

    • Apply baseline correction if necessary.[2]

    • Reference the spectrum to the chemical shift of the standard.

References

Technical Support Center: Crystallization of (6-(Trifluoromethyl)pyridin-2-yl)methanol for X-ray Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of (6-(Trifluoromethyl)pyridin-2-yl)methanol for single-crystal X-ray diffraction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the crystallization of this compound.

Problem 1: No crystals are forming.

If you are not observing any crystal growth, it could be due to several factors, including solvent choice, concentration, or the need for nucleation sites.

  • Troubleshooting Steps:

    • Vary the Solvent System: Experiment with a range of solvents with different polarities. Sometimes a mixture of solvents is more effective than a single solvent.[1][2]

    • Increase Concentration: Your solution may be too dilute. Slowly evaporate some of the solvent to increase the concentration of the compound.[2][3]

    • Induce Nucleation: Introduce a seed crystal or scratch the inside of the crystallization vessel with a glass rod to create nucleation sites.[4]

    • Try a Different Method: If slow evaporation isn't working, consider vapor diffusion or solvent layering, which can sometimes be more effective for challenging compounds.[5][6]

    • Patience is Key: High-quality crystals can take days or even weeks to form. Ensure the crystallization vessel is left undisturbed.[4][7]

Problem 2: The compound is "oiling out" instead of crystallizing.

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal. This is often due to high solubility or a supersaturation level that is too high.[8]

  • Troubleshooting Steps:

    • Use a Less Solubilizing Solvent: Select a solvent in which the compound is only sparingly soluble.[5]

    • Lower the Concentration: Dilute your solution to reduce the level of supersaturation.[8]

    • Decrease the Temperature: Setting up the crystallization at a lower temperature, such as in a refrigerator, can slow down the process and favor crystal formation over oiling out.[2][8]

    • Slow Down the Process: For vapor diffusion, increase the distance between the solution and the anti-solvent. For slow evaporation, reduce the size of the openings in the vial cap.[8]

Problem 3: The crystals are too small, needle-like, or form aggregates.

The formation of small, needle-like, or aggregated crystals is often a result of rapid nucleation and crystal growth. The goal is to slow down these processes to allow for the growth of larger, single crystals suitable for X-ray diffraction.[8]

  • Troubleshooting Steps:

    • Reduce the Rate of Supersaturation:

      • Slow Evaporation: Use a vial with a smaller opening or cover it more tightly to slow down solvent evaporation.[1][8]

      • Vapor Diffusion: Use a less volatile anti-solvent or place the setup in a cooler environment to slow diffusion.[4]

      • Slow Cooling: Decrease the rate of cooling by using an insulated container.[3]

    • Minimize Nucleation Sites: Ensure all glassware is meticulously clean, as dust and scratches can act as nucleation points, leading to the formation of many small crystals.[7][8]

    • Optimize Solvent System: The use of solvent mixtures can sometimes influence crystal morphology.[1]

Quantitative Data Summary

The following table provides a starting point for optimizing crystallization conditions. Note that these are general guidelines and may need to be adjusted for this compound.

ParameterSlow EvaporationVapor DiffusionSolvent LayeringSlow Cooling
Initial Concentration Near-saturatedSaturatedConcentratedSaturated at elevated temp.
Temperature Room Temperature (or cooler)Room Temperature (or cooler)Room TemperatureGradual decrease
Typical Timeframe Days to weeksDays to weeks1-5 daysHours to days
Vessel Beaker, vialSmall vial inside a larger jarTest tube, NMR tubeFlask, test tube

Experimental Protocols

Detailed methodologies for key crystallization techniques are provided below.

Slow Evaporation

This is often the simplest method for growing crystals.[3]

  • Methodology:

    • Dissolve the compound in a suitable solvent or solvent mixture to create a near-saturated solution.[8]

    • Filter the solution to remove any particulate impurities.[8]

    • Transfer the solution to a clean vial or beaker.

    • Cover the vessel with parafilm and poke a few small holes in it to allow for slow evaporation of the solvent.[1][3]

    • Place the vessel in an undisturbed location.[1]

Vapor Diffusion

This technique is particularly useful when only small amounts of the compound are available.[5][9] It involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound.[6]

  • Methodology:

    • Dissolve the compound in a small amount of a "good" solvent in a small, open vial.

    • Place this small vial inside a larger, sealable jar.

    • Add a small amount of a volatile anti-solvent to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

    • Seal the larger jar and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solution, causing the compound to become less soluble and crystallize.[5]

Solvent Layering (Liquid-Liquid Diffusion)

This method relies on the slow diffusion between two miscible liquids: a solution of the compound and an anti-solvent.[6]

  • Methodology:

    • Dissolve the compound in a small amount of a dense "good" solvent in a narrow tube (e.g., an NMR tube).

    • Carefully and slowly layer a less dense anti-solvent on top of the solution, taking care not to mix the two layers.[6][10] An interface should be visible between the two solvents.

    • Seal the tube and allow it to stand undisturbed. Crystals will ideally form at the interface as the solvents slowly mix.[6]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for crystallization?

A good starting point is to find a solvent in which your compound is moderately soluble.[7] If the compound is too soluble, it may not crystallize easily, and if it is too insoluble, it will be difficult to prepare a solution.[5] Experiment with a range of solvents with varying polarities. A common practice is to dissolve the compound in a "good" solvent and then add an "anti-solvent" to induce crystallization.[1]

Q2: How pure does my compound need to be for successful crystallization?

The purer the compound, the higher the chance of growing high-quality single crystals.[11] Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to disorder. It is recommended to use a compound that is at least 95% pure.[12]

Q3: My crystals disappear when I take them out of the solution. What is happening?

This often occurs when the crystals are solvated, meaning solvent molecules are incorporated into the crystal lattice. When removed from the mother liquor, the solvent can evaporate, causing the crystal structure to collapse.[13] If this happens, you will need to mount the crystal for X-ray analysis quickly after removing it from the solution or mount it with some of the mother liquor.

Q4: Can I use a mixture of solvents?

Yes, using a binary or even tertiary solvent system can be very effective.[1][5] The different solvents can influence the solubility of the compound and the packing of the molecules in the crystal lattice, which can affect crystal morphology.[5]

Q5: What is the ideal size for a crystal for X-ray diffraction?

An ideal crystal for single-crystal X-ray diffraction should be between 0.1 and 0.4 mm in at least two dimensions.[8] However, modern diffractometers can often work with smaller crystals.[13]

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships for troubleshooting crystallization.

Experimental_Workflow_Crystallization cluster_prep Sample Preparation cluster_methods Crystallization Methods cluster_outcome Outcome cluster_analysis Analysis cluster_troubleshoot Troubleshooting start Start with Pure Compound dissolve Dissolve in 'Good' Solvent start->dissolve slow_evap Slow Evaporation dissolve->slow_evap vapor_diff Vapor Diffusion dissolve->vapor_diff layering Solvent Layering dissolve->layering crystals Good Crystals? slow_evap->crystals vapor_diff->crystals layering->crystals xray X-ray Diffraction crystals->xray Yes troubleshoot Troubleshoot crystals->troubleshoot No troubleshoot->dissolve Adjust Conditions

Caption: General workflow for crystallization experiments.

Troubleshooting_Logic cluster_concentration Concentration Issues cluster_solvent Solvent Issues cluster_nucleation Nucleation Issues start No Crystals Observed too_dilute Is solution too dilute? start->too_dilute increase_conc Increase Concentration too_dilute->increase_conc Yes wrong_solvent Is solvent appropriate? too_dilute->wrong_solvent No change_solvent Try Different Solvents/Mixtures wrong_solvent->change_solvent No no_nucleation Lack of nucleation sites? wrong_solvent->no_nucleation Yes add_seed Add Seed Crystal / Scratch Vial no_nucleation->add_seed Yes

Caption: Troubleshooting logic for the absence of crystals.

References

reducing impurities in the synthesis of trifluoromethylpyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of trifluoromethylpyridine derivatives, with a focus on reducing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing trifluoromethylpyridine derivatives?

A1: The most prevalent methods for preparing trifluoromethylpyridine derivatives are:

  • Chlorine/Fluorine Exchange: This method typically involves the fluorination of a corresponding trichloromethylpyridine derivative. It is a widely used industrial method.[1][2][3]

  • Cyclocondensation: This approach involves constructing the pyridine ring from a building block that already contains a trifluoromethyl group.[1][3]

  • Direct C-H Trifluoromethylation: This method introduces a trifluoromethyl group directly onto the pyridine ring. Achieving high regioselectivity can be a challenge with this approach.[4][5]

Q2: What are the typical impurities I might encounter in the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine?

A2: Common impurities can include:

  • Incompletely fluorinated intermediates: Such as 2,3-dichloro-5-(trichloromethyl)pyridine or partially fluorinated analogues.

  • Multi-chlorinated by-products: Formation of additional chlorine substitutions on the pyridine ring can occur, especially in high-temperature, vapor-phase reactions.[1]

  • Positional isomers: Depending on the synthetic route, other isomers of the desired product may be formed.

Q3: How can I purify my trifluoromethylpyridine derivative?

A3: Common purification techniques include:

  • Distillation: Fractional distillation is often used to separate the desired product from by-products with different boiling points.[6]

  • Crystallization: This is a preferred method for purification at a larger scale, provided a suitable solvent system can be found.

  • Column Chromatography: While effective, this method can be challenging and costly for large-scale production.

  • Chemical Treatment: In some cases, impurities can be removed by reacting them with a specific reagent. For instance, adding an amination reagent can help remove impurities with similar boiling points to the product.[7]

Q4: What safety precautions should I take when working with reagents like anhydrous hydrogen fluoride (HF)?

A4: Anhydrous hydrogen fluoride is a highly corrosive and toxic substance that requires stringent safety measures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield. Ensure that a calcium gluconate gel is readily available as an immediate first aid treatment for skin contact. All equipment must be compatible with HF, as it can etch glass. Polyethylene or Teflon reactors are often used.[8]

Troubleshooting Guides

Problem 1: Low Yield in the Fluorination of Trichloromethylpyridine Precursors
Possible Cause Suggested Solution
Incomplete Reaction - Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion by monitoring its progress using techniques like GC-MS or TLC. For fluorination with anhydrous HF, temperatures between 150-200°C are often optimal; lower temperatures can lead to incomplete fluorination and slower reaction rates.[7] - Increase Pressure: In some cases, carrying out the reaction under elevated pressure can improve the yield and reaction rate.
Degradation of Starting Material or Product - Control Temperature: Overheating can lead to the decomposition of sensitive compounds. If degradation is suspected, try running the reaction at a lower temperature, even if it requires a longer reaction time. Temperatures above 200°C can lead to unwanted side reactions like further fluorination on the pyridine ring.[7]
Suboptimal Fluorinating Agent or Catalyst - Select an Appropriate Fluorinating Agent: While anhydrous HF is common, other agents like KF, NaF, or SbF₃ can be used. The choice of agent can impact the reaction's efficiency and selectivity.[7] - Catalyst Screening: For reactions that require a catalyst, such as those using metal halides, ensure the catalyst is active and used in the correct proportion. For example, mercuric oxide has been used as a catalyst in some fluorination reactions.[8]
Problem 2: Formation of Multi-chlorinated By-products
Possible Cause Suggested Solution
Harsh Reaction Conditions - Control Reaction Temperature: High temperatures, especially in vapor-phase reactions, can promote the formation of multi-chlorinated by-products.[1] Careful control of the temperature profile is crucial. - Optimize Molar Ratio of Reactants: The ratio of chlorine gas to the pyridine substrate can be adjusted to control the degree of chlorination.[1]
Inadequate Selectivity of the Chlorination Step - Use a Milder Chlorinating Agent: If possible, explore the use of a milder and more selective chlorinating agent. - Catalyst Selection: The choice of catalyst can influence the regioselectivity of the chlorination. For on-ring chlorination, antimony trichloride has been used as a catalyst to improve efficiency.[6]
Problem 3: Poor Regioselectivity in Direct C-H Trifluoromethylation
Possible Cause Suggested Solution
High Reactivity of the Trifluoromethyl Radical - Use a Directing Group Strategy: The presence of certain functional groups on the pyridine ring can direct the trifluoromethylation to a specific position. - Activate the Pyridine Ring: A strategy involving the hydrosilylation of the pyridine derivative to form an enamine intermediate can lead to a highly regioselective trifluoromethylation at the 3-position.[4]
Suboptimal Reaction Conditions - Optimize Solvent and Temperature: The choice of solvent and reaction temperature can significantly impact the regioselectivity of the reaction. - Screen Trifluoromethylating Agents: Different trifluoromethylating agents (e.g., Togni's reagent, trifluoroacetic acid) can exhibit different selectivities.[4][5]

Experimental Protocols

Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine from 2,3-dichloro-5-(trichloromethyl)pyridine

This protocol is based on a chlorine/fluorine exchange reaction using anhydrous hydrogen fluoride.

Materials:

  • 2,3-dichloro-5-(trichloromethyl)pyridine

  • Anhydrous hydrogen fluoride (HF)

  • Mercuric oxide (catalyst)

  • Polyethylene or Teflon reactor

  • Sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • To a polyethylene reactor, add 106.16 g (0.4 mol) of 2,3-dichloro-5-(trichloromethyl)pyridine and 180 g (9 mol) of anhydrous hydrogen fluoride.[8]

  • Cool the mixture to -20°C.

  • Slowly add mercuric oxide over 3 hours, ensuring the reaction temperature does not exceed 35°C.[8]

  • Stir the reaction mixture for approximately 22 hours, or until the reaction is complete (indicated by a color change to gray-white).[8]

  • Filter the reaction mixture.

  • Neutralize the filtrate with a sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the dichloromethane under reduced pressure to obtain the crude product.

  • The product can be further purified by distillation.

Visualizations

experimental_workflow start Start: 2,3-dichloro-5- (trichloromethyl)pyridine step1 Add Anhydrous HF and Catalyst to Reactor start->step1 step2 Control Temperature and Stir step1->step2 step3 Reaction Monitoring (e.g., GC-MS) step2->step3 step4 Work-up: Neutralization & Extraction step3->step4 step5 Purification: Distillation step4->step5 end_product Final Product: 2,3-dichloro-5- (trifluoromethyl)pyridine step5->end_product

Caption: A generalized experimental workflow for the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine.

troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction complete? start->check_completion check_degradation Are there signs of degradation? check_completion->check_degradation Yes optimize_conditions Optimize reaction time, temperature, and pressure check_completion->optimize_conditions No change_reagents Consider alternative fluorinating agents or catalysts check_degradation->change_reagents No lower_temp Lower reaction temperature check_degradation->lower_temp Yes

Caption: A troubleshooting flowchart for addressing low yield in trifluoromethylpyridine synthesis.

References

Validation & Comparative

A Comparative Guide to (6-(Trifluoromethyl)pyridin-2-yl)methanol and its Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance metabolic stability, modulate physicochemical properties, and improve biological activity. This guide provides an objective comparison of (6-(Trifluoromethyl)pyridin-2-yl)methanol and its structural isomers, offering insights into their potential applications in drug discovery, supported by experimental data from related compounds.

The trifluoromethylpyridine scaffold is a versatile building block in the synthesis of agrochemicals and pharmaceuticals.[1] The position of the trifluoromethyl group on the pyridine ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic fate, thereby affecting its overall performance as a drug candidate. This guide will delve into the comparative aspects of this compound and its isomers, focusing on key parameters relevant to drug development.

Physicochemical and Metabolic Properties: A Comparative Overview

Table 1: Comparison of Physicochemical Properties of Trifluoromethylpyridine Methanol Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Calculated LogP
This compoundC7H6F3NO177.120.9
(5-(Trifluoromethyl)pyridin-2-yl)methanolC7H6F3NO177.120.9[3]
(4-(Trifluoromethyl)pyridin-2-yl)methanolC7H6F3NO177.12Data not available
(3-(Trifluoromethyl)pyridin-2-yl)methanolC7H6F3NO177.12Data not available
(2-(Trifluoromethyl)pyridin-4-yl)methanolC7H6F3NO177.12Data not available

Note: LogP values are estimations and can vary based on the calculation method. Data for some isomers are not available in public databases.

Biological Activity: A Look at Representative Derivatives

Direct comparative biological activity data for this compound and its isomers is limited. However, by examining the activity of structurally related trifluoromethylpyridine derivatives, we can gain insights into their potential as therapeutic agents. These derivatives have shown promise in various areas, including as kinase inhibitors and antifungal agents.

Kinase Inhibition

Trifluoromethylpyrimidine and trifluoromethylpyridine derivatives have been investigated as potent inhibitors of various kinases involved in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Signal Transducer and Activator of Transcription 3 (STAT3).[2][4] The trifluoromethyl group can enhance binding affinity to the kinase active site.

Table 2: Representative Kinase Inhibitory Activity of Trifluoromethylpyridine Derivatives

Compound DerivativeTarget KinaseIC50 (µM)Cell LineReference
5-Trifluoromethylpyrimidine derivativeEGFR0.091A549[5]
Thienopyrimidine derivativeSTAT3 (IL-6 induced)0.32 - 5.73Hep3B[6]
Imidazo[1,2-a]pyridine derivativeSTAT3 signaling-HEK-293[4]

Disclaimer: The data presented is for structurally related derivatives and not for the specific methanol isomers. This information is for illustrative purposes to highlight the potential of the trifluoromethylpyridine scaffold.

Antifungal Activity

Trifluoromethylpyridine derivatives have also demonstrated significant antifungal activity against various phytopathogens.

Table 3: Representative Antifungal Activity of Trifluoromethylpyridine Derivatives

Compound DerivativeFungal StrainEC50 (µg/mL)Reference
Acrylamide derivative containing trifluoromethylpyridinePhomopsis sp.4.49[7]
2,8-Bis(trifluoromethyl)quinolineSclerotinia sclerotiorum0.41[8]
Trifluoromethyl pyrimidine derivativeRhizoctonia solani26.0[9]

Disclaimer: The data presented is for structurally related derivatives and not for the specific methanol isomers. This information is for illustrative purposes to highlight the potential of the trifluoromethylpyridine scaffold.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled human liver microsomes (e.g., 20 mg/mL stock).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (100 mM, pH 7.4).

    • Quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • Pre-warm a solution of human liver microsomes in phosphate buffer at 37°C.

    • Add the test compound to the microsome solution at a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the cold quenching solution.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

In Vitro Kinase Inhibition Assay (e.g., EGFR)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Methodology:

  • Preparation of Reagents:

    • Purified recombinant kinase (e.g., EGFR).

    • Kinase-specific substrate (e.g., a synthetic peptide).

    • ATP solution.

    • Kinase assay buffer.

    • Test compound serially diluted in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Assay Procedure:

    • In a 384-well plate, add the kinase and the test compound at various concentrations.

    • Pre-incubate to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent to quantify the amount of ADP produced.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to controls.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the context of this research, the following diagrams depict a representative signaling pathway often targeted by trifluoromethylpyridine derivatives and a typical experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of Isomers purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization metabolic_stability Metabolic Stability Assay (Liver Microsomes) characterization->metabolic_stability kinase_assay Kinase Inhibition Assay (e.g., EGFR, STAT3) characterization->kinase_assay antifungal_assay Antifungal Activity Assay characterization->antifungal_assay data_analysis IC50 / EC50 / t½ Determination metabolic_stability->data_analysis kinase_assay->data_analysis antifungal_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: Experimental workflow for the evaluation of trifluoromethylpyridine isomers.

EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P STAT3 STAT3 EGFR->STAT3 P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription EGF EGF EGF->EGFR Inhibitor (Trifluoromethyl)pyridin-2-yl methanol Derivative Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway, a potential target for trifluoromethylpyridine derivatives.

Conclusion

While direct comparative data for this compound and its isomers remains a gap in the current literature, the broader family of trifluoromethylpyridine derivatives demonstrates significant potential in drug discovery, particularly as kinase inhibitors and antifungal agents. The position of the trifluoromethyl group is expected to have a pronounced effect on the biological activity and pharmacokinetic properties of these isomers. The experimental protocols and illustrative data provided in this guide offer a framework for researchers to conduct their own comparative studies and unlock the full potential of these versatile building blocks in the development of novel therapeutics. Further investigation into the structure-activity relationships of these specific isomers is warranted to guide future drug design efforts.

References

Validating the Structure of (6-(Trifluoromethyl)pyridin-2-yl)methanol: A Comparative Guide Using ¹⁹F NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, unambiguous structural confirmation of novel compounds is paramount. Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as a powerful and direct technique for validating fluorinated molecules such as (6-(Trifluoromethyl)pyridin-2-yl)methanol. Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and a wide chemical shift range with low background signal make it an ideal tool for this purpose.[1]

This guide provides a comparative analysis for validating the structure of this compound, focusing on the expected ¹⁹F NMR data versus experimental outcomes.

Performance Comparison: Expected vs. Observed Data

The primary validation through ¹⁹F NMR involves comparing the experimentally observed chemical shift and multiplicity against the expected values for the trifluoromethyl (-CF₃) group. The electronic environment dictated by the pyridine ring and the methanol substituent at the adjacent position will determine the precise chemical shift.

For this compound, the -CF₃ group is expected to appear as a sharp singlet, as there are no adjacent fluorine atoms to cause spin-spin coupling.[2] The chemical shift for a -CF₃ group on a pyridine ring typically falls within a well-defined range. For instance, the related compound 2-(trifluoromethyl)pyridine shows a ¹⁹F chemical shift at approximately -62.77 ppm.[3] The presence of the electron-donating hydroxymethyl group at the 2-position may cause a slight deviation from this value.

Table 1: Quantitative ¹⁹F NMR Data Comparison

ParameterExpected ValueObserved Value (Hypothetical)Analysis
Chemical Shift (δ) ~ -62 to -64 ppm (relative to CFCl₃)-63.15 ppmThe observed singlet falls squarely within the anticipated range for a -CF₃ group at the 6-position of a pyridine ring, supporting the proposed structure.
Multiplicity Singlet (s)Singlet (s)The absence of splitting confirms the -CF₃ group has no neighboring fluorine atoms, consistent with the target molecule.
Integration 3F3.01The relative integration value corresponds to the three fluorine atoms of the trifluoromethyl group.

Structural Validation Workflow

G A Proposed Structure: This compound B Sample Preparation (Dissolution in Deuterated Solvent) A->B C ¹⁹F NMR Experiment (Data Acquisition) B->C D Data Analysis: - Chemical Shift (δ) - Multiplicity - Integration C->D E Comparison with Expected Data D->E F Is data consistent? E->F G Structure Validated F->G Yes H Structure Inconsistent (Further investigation needed) F->H No

Caption: Workflow for structural validation via ¹⁹F NMR.

Experimental Protocol: ¹⁹F NMR Spectroscopy

A detailed and standardized protocol is crucial for obtaining high-quality, reproducible ¹⁹F NMR data.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can slightly influence the chemical shift.[4]

  • Add a small amount of an internal or external reference standard. Common standards include trifluoroacetic acid (TFA, δ ≈ -76.5 ppm) or hexafluorobenzene (C₆F₆, δ = -164.9 ppm).[5][6] Alternatively, the spectrum can be referenced externally to CFCl₃ (δ = 0 ppm).

2. Instrument and Acquisition Parameters:

  • Spectrometer: A multinuclear NMR spectrometer operating at a ¹⁹F frequency of 376 MHz or higher.

  • Probe: A standard broadband or fluorine-specific probe.

  • Temperature: 298 K (25 °C).

  • Decoupling: Use proton decoupling (¹H-decoupled) to simplify the spectrum by removing ¹H-¹⁹F couplings, ensuring the -CF₃ signal is a sharp singlet. Inverse gated decoupling is often used for quantitative measurements.[2]

  • Acquisition Time (at): 1-2 seconds.

  • Relaxation Delay (d1): A pre-scan delay of 2-5 seconds is recommended to avoid baseline distortions. For quantitative analysis, the delay should be at least 5 times the T1 relaxation time.[2]

  • Pulse Width: A calibrated 90° pulse.

  • Number of Scans (ns): Typically 16-64 scans, depending on the sample concentration.

3. Data Processing:

  • Apply an exponential line broadening factor (LB) of 0.3-0.5 Hz to improve the signal-to-noise ratio.

  • Perform Fourier transformation.

  • Phase correct the spectrum and apply a baseline correction.

  • Reference the spectrum to the chosen standard (e.g., set CFCl₃ to 0 ppm).

  • Integrate the resulting singlet peak.

Alternative and Complementary Methods

While ¹⁹F NMR is highly effective, a comprehensive structural validation often employs a suite of analytical techniques. ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure of the pyridyl methanol backbone. Furthermore, 2D NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), can be used to definitively link the fluorine-bearing carbon to the rest of the molecule, providing unequivocal proof of the structure.

Conclusion

¹⁹F NMR spectroscopy offers a rapid, sensitive, and unambiguous method for confirming the identity and purity of this compound. The characteristic singlet signal of the -CF₃ group in a predictable chemical shift region provides a clear diagnostic marker. When integrated into a workflow that includes careful experimental design and comparison with expected data, ¹⁹F NMR serves as an indispensable tool for researchers in synthetic chemistry and drug discovery.

References

Comparative Biological Activity of (6-(Trifluoromethyl)pyridin-2-yl)methanol Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of (6-(Trifluoromethyl)pyridin-2-yl)methanol analogs, supported by experimental data. The focus is on anti-Chlamydia trachomatis activity, with a broader overview of other potential therapeutic applications.

A study on (Trifluoromethyl)pyridines as anti-Chlamydia trachomatis agents has identified several potent compounds, with key analogs of this compound demonstrating significant efficacy. This guide synthesizes the available data to facilitate comparative analysis and inform future research directions.

Anti-Chlamydia trachomatis Activity

A notable study identified a series of (Trifluoromethyl)pyridine compounds with selective and potent activity against Chlamydia trachomatis. The parent compound, referred to as compound 1, and its analogs, including compounds 17 and 20, have shown significant promise. Compound 20 emerged as the most active molecule in this series, exhibiting enhanced anti-chlamydial potency compared to the initial lead compounds.[1]

The active molecules were found to be bactericidal against C. trachomatis without affecting Staphylococcus aureus or Escherichia coli, indicating a high degree of selectivity.[1] Importantly, these compounds did not show toxicity to mammalian cells.[1]

Quantitative Comparison of In Vitro and In Vivo Efficacy

The following table summarizes the key quantitative data from the anti-Chlamydia trachomatis studies.

Compound IDIn Vitro Activity (IC50)In Vivo Activity (Chlamydial Shedding AUC)Key Findings
Compound 1 Lead Compound8.54 × 10^6 ± 1.18 × 10^6Significant reduction in chlamydial shedding compared to control.[1]
Compound 17 Improved Potency6.90 × 10^6 ± 9.17 × 10^5Significant reduction in chlamydial shedding.[1]
Compound 20 Most Active Molecule (twofold more active than compound 1)3.57 × 10^6 ± 8.66 × 10^5Highest in vivo efficacy, significantly better than compound 1.[1]
DMSO (Control) N/A2.58 × 10^7 ± 1.78 × 10^6Vehicle control group.[1]

IC50 values were not explicitly provided in the snippets, but relative potency was described. AUC refers to the Area Under the Curve for chlamydial shedding in a mouse model, with lower values indicating higher efficacy.

Broader Biological Activities of Related Analogs

Analogs of this compound have been investigated for a range of other therapeutic applications, highlighting the versatility of the trifluoromethylpyridine scaffold.

  • Anticancer Activity: A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized and evaluated for their in vitro anticancer activity. Many of these compounds, which incorporate a related pyridine structure, showed submicromolar inhibitory activity against various tumor cell lines by targeting PI3Kα.[2]

  • Antiviral Activity: Benzothiazolyl-pyridine hybrids containing fluorine atoms, including trifluoromethyl groups, have demonstrated significant in vitro activity against H5N1 and SARS-CoV-2 viruses.[3]

  • Antimalarial Activity: Certain pyridine derivatives have been synthesized and shown to have in vivo anti-malarial activity against Plasmodium berghei.[4]

  • Topoisomerase I Inhibition: Phenyl, 2-pyridyl, 2-furyl, and 2-thienyl substituted pyridine derivatives have been evaluated for their ability to inhibit topoisomerase I, with a structure-activity relationship study indicating the importance of the 2-thienyl-4-furylpyridine skeleton for activity.[5]

Experimental Protocols

Inclusion Forming Unit (IFU) Assay for Anti-Chlamydial Activity

This assay is crucial for quantifying the production of infectious C. trachomatis progeny (Elementary Bodies, EBs) and determining the minimum cidal concentration (MCC).

Methodology:

  • Infection: HEp-2 cells are infected with C. trachomatis.

  • Treatment: At 6 hours post-infection (hpi), the infected cells are treated with the test compounds at various concentrations (e.g., 50, 25, and 12.5 μg/mL).[1]

  • Incubation: The treated, infected cells are incubated.

  • Harvesting: At 24 hpi, the cells are harvested.[1]

  • Quantification of Infectious Progeny: The harvested cells are used to infect a new monolayer of cells, and the resulting inclusions are stained and counted to determine the number of IFUs.

  • MCC Determination: The MCC is the lowest concentration of the compound at which no reinfection is observed.[1]

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anti-chlamydial activity of the this compound analogs.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation infection Infection of HEp-2 cells with C. trachomatis treatment Treatment with Test Compounds infection->treatment incubation Incubation (24 hpi) treatment->incubation harvesting Harvesting of Cells incubation->harvesting ifu_assay Inclusion Forming Unit (IFU) Assay harvesting->ifu_assay mcc_determination Determination of IC50 and MCC ifu_assay->mcc_determination mouse_infection Infection of Mouse Model with C. trachomatis mcc_determination->mouse_infection Lead Compound Selection compound_administration Administration of Test Compounds mouse_infection->compound_administration shedding_monitoring Monitoring of Chlamydial Shedding compound_administration->shedding_monitoring auc_analysis Area Under the Curve (AUC) Analysis shedding_monitoring->auc_analysis

Caption: Workflow for in vitro and in vivo evaluation of anti-chlamydial compounds.

This guide provides a snapshot of the current understanding of the biological activities of this compound analogs. The promising anti-chlamydial activity, coupled with the diverse therapeutic potential of the broader trifluoromethylpyridine class, underscores the importance of continued research and development in this area.

References

Comparative Analysis of Cross-Reactivity for (6-(Trifluoromethyl)pyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profile of derivatives of (6-(Trifluoromethyl)pyridin-2-yl)methanol, a core scaffold of interest in modern drug discovery. The strategic incorporation of the trifluoromethyl group into the pyridine ring can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity for its intended biological target.[1][2] However, a thorough assessment of off-target interactions is crucial to ensure selectivity and minimize potential adverse effects.[3] This guide focuses on the available data for a key derivative and outlines the necessary experimental framework for comprehensive cross-reactivity studies.

Lead Compound Profile: A Selective TRPV3 Antagonist

A notable derivative of the this compound scaffold is cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyrid-in-2-yl]cyclobutanol (designated as compound 74a ). This compound has been identified as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a target implicated in pain sensation, inflammation, and skin disorders.[1]

Quantitative Cross-Reactivity Data

The following table summarizes the known inhibitory activity of compound 74a against its primary target, TRPV3. Comprehensive cross-reactivity data against a wider panel of receptors, enzymes, and ion channels is essential for a complete selectivity profile.

CompoundPrimary TargetIC50 (µM)Selectivity Panel and Notes
74a TRPV30.38[4]The selectivity of this compound class was noted as not being fully reported in one review[4]. A detailed report on its development suggests optimization of pharmacological, physicochemical, and ADME properties, implying some level of selectivity screening was performed.[1]

Experimental Protocols for Cross-Reactivity Profiling

To thoroughly assess the cross-reactivity of this compound derivatives, a tiered screening approach is recommended. This typically involves initial broad panel screening followed by more focused dose-response studies for any identified off-target "hits."

Broad Panel Kinase Inhibition Assay (Example)

Objective: To evaluate the inhibitory activity of a test compound against a large panel of protein kinases, which are common off-targets for many small molecule drugs.

Methodology:

  • Compound Preparation: The test compound is serially diluted in an appropriate solvent (e.g., DMSO) to a range of concentrations.

  • Kinase Reaction: The kinase, its specific substrate, and ATP are combined in a reaction buffer.

  • Incubation: The test compound is added to the kinase reaction mixture and incubated at a controlled temperature for a specific period.

  • Detection: The extent of substrate phosphorylation is measured. This can be achieved through various methods, such as radiometric assays (e.g., ³³P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of inhibition for each kinase at a given compound concentration is calculated relative to a control (no inhibitor).

Receptor Binding Assay (Example)

Objective: To determine the affinity of a test compound for a panel of G-protein coupled receptors (GPCRs), ion channels, and other common receptor targets.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared.

  • Radioligand Binding: A known radiolabeled ligand with high affinity for the target receptor is incubated with the cell membranes in the presence and absence of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radioligand is used to calculate its binding affinity (Ki).

Visualizing Experimental Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological pathways. Below are examples of diagrams created using the DOT language, as specified.

experimental_workflow cluster_preparation Compound & Assay Preparation cluster_screening Screening cluster_detection Detection & Analysis compound Test Compound (e.g., 74a) dilution Serial Dilution compound->dilution assay_plate Assay Plate Preparation dilution->assay_plate kinase_panel Kinase Panel assay_plate->kinase_panel receptor_panel Receptor Panel assay_plate->receptor_panel readout Signal Readout kinase_panel->readout receptor_panel->readout analysis Data Analysis (% Inhibition / Ki) readout->analysis

Caption: General workflow for in vitro cross-reactivity screening.

signaling_pathway TRPV3 TRPV3 Channel Ca_influx Ca2+ Influx TRPV3->Ca_influx Downstream Downstream Signaling (e.g., Pain, Inflammation) Ca_influx->Downstream Compound_74a Compound 74a (Antagonist) Compound_74a->TRPV3

Caption: Simplified signaling pathway of TRPV3 and its inhibition.

References

Confirming the Purity of (6-(Trifluoromethyl)pyridin-2-yl)methanol: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a compound is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of theoretical and experimental elemental analysis data for confirming the purity of (6-(Trifluoromethyl)pyridin-2-yl)methanol, a key building block in pharmaceutical and agrochemical research. Detailed experimental protocols and a visual workflow are included to support accurate purity assessment.

Theoretical vs. Experimental Elemental Composition

The purity of this compound, with the molecular formula C₇H₆F₃NO, can be rigorously assessed by comparing its theoretical elemental composition with experimental data obtained from elemental analysis. The expected weight percentages of carbon (C), hydrogen (H), nitrogen (N), and fluorine (F) are presented in Table 1. Oxygen (O) content is typically determined by difference.

Table 1: Theoretical vs. Expected Experimental Elemental Analysis of this compound

ElementTheoretical Percentage (%)Acceptable Experimental Range (%)¹Potential Deviation Indication
Carbon (C)47.4747.17 - 47.77Presence of solvent residue or starting materials with different C/H ratios.
Hydrogen (H)3.413.11 - 3.71Residual water or solvents.
Nitrogen (N)7.917.61 - 8.21Incomplete reaction or presence of nitrogen-containing impurities.
Fluorine (F)32.1831.88 - 32.48Incomplete trifluoromethylation or presence of fluorine-containing byproducts.
Oxygen (O)9.03By differenceVaries depending on the other elemental percentages.

¹Acceptable experimental ranges are generally considered to be within ±0.3-0.4% of the theoretical value for academic publications and pharmaceutical quality control.[1][2]

Significant deviations from the theoretical values can indicate the presence of impurities. For instance, a higher-than-expected hydrogen percentage might suggest residual water or organic solvents used during synthesis and purification. Conversely, a lower carbon percentage could point towards inorganic impurities.

Identifying Potential Impurities

Common impurities in the synthesis of trifluoromethylpyridine derivatives may include unreacted starting materials, such as halogenated pyridine precursors, or byproducts from incomplete reactions.[3][4] For example, the presence of a chlorinated precursor would introduce chlorine into the elemental analysis and alter the percentages of the other elements.

Experimental Protocols

To obtain reliable experimental data, standardized and validated analytical methods are essential. The following are detailed protocols for the elemental analysis of this compound.

Carbon, Hydrogen, and Nitrogen (CHN) Analysis

CHN analysis is typically performed using a dedicated elemental analyzer based on the principle of dynamic flash combustion or Dumas method.[5][6]

Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of the dried and homogenized this compound sample into a tin capsule.

  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).

  • Combustion: The sample is introduced into a high-temperature furnace (typically ~900-1000°C) in a stream of pure oxygen. This process combusts the sample, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOx).

  • Reduction and Separation: The combustion gases are passed through a reduction chamber containing copper to convert nitrogen oxides to N₂. The mixture of CO₂, H₂O, and N₂ is then separated using a gas chromatography column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Analysis: The instrument's software calculates the weight percentages of C, H, and N in the original sample based on the detector signals and the sample weight. For organofluorine compounds, it is crucial to use a system designed to handle the corrosive nature of fluorine-containing combustion products.[5][7] This often involves specialized scrubbers and combustion tube packing materials.[5]

Fluorine (F) Analysis

The determination of fluorine content in organic compounds requires specific analytical techniques, as it is not measured during a standard CHN analysis. A common and robust method is combustion followed by ion chromatography (CIC).[8][9][10]

Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a suitable combustion aid or directly into a combustion boat.

  • Combustion: The sample is combusted in a stream of oxygen in a furnace heated to approximately 900-1000°C. The fluorine in the sample is converted to hydrogen fluoride (HF).

  • Absorption: The combustion gases are passed through an aqueous absorption solution (typically a dilute sodium or potassium hydroxide solution) to trap the HF as fluoride ions (F⁻).

  • Sample Dilution: An aliquot of the absorption solution is taken and diluted as necessary to fall within the calibration range of the ion chromatograph.

  • Ion Chromatography (IC) Analysis: The diluted sample is injected into an ion chromatograph equipped with an anion-exchange column and a conductivity detector. The fluoride ions are separated from other anions and quantified.

  • Data Analysis: The concentration of fluoride in the absorption solution is determined by comparing the peak area to a calibration curve prepared from standard fluoride solutions. The weight percentage of fluorine in the original sample is then calculated.

Workflow for Purity Confirmation

The logical flow of confirming the purity of this compound via elemental analysis is depicted in the following diagram.

Purity_Confirmation_Workflow cluster_0 Preparation & Analysis cluster_1 Data Evaluation cluster_2 Conclusion Sample Sample of this compound CHN_Analysis CHN Elemental Analysis Sample->CHN_Analysis F_Analysis Fluorine Elemental Analysis (CIC) Sample->F_Analysis Experimental_Data_CHN Obtain Experimental %C, %H, %N CHN_Analysis->Experimental_Data_CHN Experimental_Data_F Obtain Experimental %F F_Analysis->Experimental_Data_F Theoretical_Calc Calculate Theoretical %C, %H, %N, %F Comparison Compare Experimental and Theoretical Data Theoretical_Calc->Comparison Experimental_Data_CHN->Comparison Experimental_Data_F->Comparison Purity_Confirmed Purity Confirmed (within ±0.4%) Comparison->Purity_Confirmed Deviation ≤ 0.4% Further_Purification Further Purification Required Comparison->Further_Purification Deviation > 0.4%

Caption: Workflow for purity confirmation of this compound.

By adhering to these rigorous analytical protocols and carefully comparing the resulting data against theoretical values, researchers can confidently ascertain the purity of their this compound, ensuring the integrity of their subsequent research and development activities.

References

Benchmarking (6-(Trifluoromethyl)pyridin-2-yl)methanol: A Comparative Analysis Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical compound (6-(Trifluoromethyl)pyridin-2-yl)methanol against established therapeutic agents in key disease areas. While direct experimental data for this compound is not extensively available in the public domain, this document benchmarks it based on the known activities of structurally similar compounds containing the trifluoromethylpyridine moiety. This analysis covers potential applications in oncology, virology, and neurology, offering a valuable resource for researchers investigating novel therapeutic avenues.

Executive Summary

The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry, known to enhance the efficacy and pharmacokinetic properties of therapeutic agents. While specific biological data for this compound is limited, patent literature suggests its potential utility in the treatment of cancer, hepatitis B virus (HBV) infection, and pain. This guide compares the performance of established drugs in these therapeutic areas to provide a benchmark for the potential efficacy of novel compounds like this compound.

Data Presentation

Oncology: PI3K/mTOR Pathway Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Several approved drugs target this pathway. A compound containing a 4-(trifluoromethyl)pyridin-2-amine moiety, Bimiralisib, has been investigated as a PI3K/mTOR inhibitor.

Therapeutic AgentTarget(s)IC50 (nM)Key Clinical Applications
Idelalisib PI3Kδ2.5Chronic Lymphocytic Leukemia, Follicular Lymphoma, Small Lymphocytic Lymphoma
Everolimus mTORC11.6-2.6Renal Cell Carcinoma, Breast Cancer, Neuroendocrine Tumors
Virology: Anti-Hepatitis B Virus (HBV) Agents

Chronic HBV infection is a major cause of liver disease worldwide. Current antiviral therapies aim to suppress viral replication.

Therapeutic AgentTargetEC50 (µM)Key Clinical Applications
Entecavir HBV DNA Polymerase0.004Chronic Hepatitis B
Tenofovir HBV DNA Polymerase0.8Chronic Hepatitis B, HIV-1 Infection
Neurology: Neuropathic Pain Management

Neuropathic pain is a chronic condition resulting from nerve damage. First-line treatments often include anticonvulsants and antidepressants.

Therapeutic AgentMechanism of ActionEfficacy (Pain Reduction)Key Clinical Applications
Gabapentin α2δ subunit of voltage-gated calcium channels~30-40% of patients achieve ≥50% pain reliefPostherpetic Neuralgia, Diabetic Peripheral Neuropathy
Pregabalin α2δ subunit of voltage-gated calcium channelsSignificant reduction in pain scores vs. placeboDiabetic Peripheral Neuropathy, Postherpetic Neuralgia, Fibromyalgia
Duloxetine Serotonin and Norepinephrine Reuptake Inhibitor (SNRI)Significant reduction in pain scores vs. placeboDiabetic Peripheral Neuropathic Pain

Experimental Protocols

In Vitro Antiviral Assay (Hepatitis B Virus)

Objective: To determine the 50% effective concentration (EC50) of a test compound required to inhibit HBV replication in vitro.

Methodology:

  • Cell Culture: Human hepatoma cells (e.g., HepG2 2.2.15) that constitutively express HBV are cultured in appropriate media.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound for a specified period (e.g., 6-9 days).

  • Analysis of Viral Replication:

    • HBV DNA Quantification: Supernatants are collected, and encapsidated HBV DNA is quantified using quantitative polymerase chain reaction (qPCR).

    • Antigen Detection: Levels of secreted HBV antigens (e.g., HBeAg, HBsAg) can be measured by enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.

PI3K/mTOR Kinase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against PI3K and/or mTOR kinases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant PI3K or mTOR enzyme and a suitable substrate (e.g., phosphatidylinositol for PI3K) are prepared in an assay buffer.

  • Compound Incubation: The enzyme is incubated with various concentrations of the test compound.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP.

  • Detection of Activity: Kinase activity is measured by quantifying the amount of phosphorylated product. This can be done using various methods, such as ADP-Glo™ Kinase Assay, LanthaScreen™ Eu Kinase Binding Assay, or by detecting the phosphorylated substrate using a specific antibody in an ELISA format.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vivo Model of Neuropathic Pain (e.g., Chronic Constriction Injury Model)

Objective: To assess the analgesic efficacy of a test compound in a rodent model of neuropathic pain.

Methodology:

  • Induction of Neuropathy: A surgical procedure, such as the chronic constriction injury (CCI) of the sciatic nerve, is performed on anesthetized rodents to induce neuropathic pain.

  • Behavioral Testing: After a recovery period and confirmation of pain development (e.g., mechanical allodynia, thermal hyperalgesia), baseline pain responses are measured.

  • Compound Administration: The test compound is administered to the animals (e.g., orally, intraperitoneally).

  • Post-treatment Behavioral Testing: Pain responses are reassessed at various time points after compound administration. Common tests include:

    • Von Frey Test: To measure mechanical allodynia.

    • Hargreaves Test: To measure thermal hyperalgesia.

  • Data Analysis: The analgesic effect is determined by comparing the post-treatment pain responses to the baseline measurements and to a vehicle-treated control group.

Visualizations

PI3K_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Cell Growth & Proliferation Cell Growth & Proliferation S6K1->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation Idelalisib Idelalisib Idelalisib->PI3K Everolimus Everolimus Everolimus->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Antiviral_Assay_Workflow Start Start Seed Cells Seed Host Cells (e.g., HepG2 2.2.15) Start->Seed Cells Add Compound Add Serial Dilutions of Test Compound Seed Cells->Add Compound Infect Cells Infect Cells with HBV Add Compound->Infect Cells Incubate Incubate for 6-9 Days Infect Cells->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Quantify HBV DNA Quantify HBV DNA (qPCR) Collect Supernatant->Quantify HBV DNA Calculate EC50 Calculate EC50 Quantify HBV DNA->Calculate EC50 End End Calculate EC50->End Neuropathic_Pain_Model_Workflow Induce Neuropathy Induce Neuropathic Pain (e.g., CCI Model) Baseline Testing Baseline Behavioral Testing (e.g., von Frey, Hargreaves) Induce Neuropathy->Baseline Testing Administer Compound Administer Test Compound or Vehicle Baseline Testing->Administer Compound Post-treatment Testing Post-treatment Behavioral Testing Administer Compound->Post-treatment Testing Analyze Data Analyze Pain Thresholds Post-treatment Testing->Analyze Data

A Comparative Guide to the Efficacy of Rolapitant, a (6-(Trifluoromethyl)pyridin-2-yl)methanol Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vitro and in vivo efficacy of Rolapitant, a selective neurokinin-1 (NK-1) receptor antagonist derived from (6-(Trifluoromethyl)pyridin-2-yl)methanol. Rolapitant, marketed as Varubi®, is a prime example of a successful drug candidate from this chemical class, indicated for the prevention of delayed nausea and vomiting associated with emetogenic cancer chemotherapy.[1][2] This document will delve into the preclinical and clinical data that underscore its therapeutic utility, presenting a case study for the evaluation of compounds from this scaffold.

In Vitro Efficacy: Targeting the Neurokinin-1 Receptor

Rolapitant's mechanism of action is centered on its high-affinity antagonism of the NK-1 receptor, which plays a crucial role in the emetic reflex.[1][3]

Quantitative In Vitro Data
CompoundTargetAssay TypeResult (Ki)
Rolapitant Human NK-1 ReceptorRadioligand Binding Assay0.66 nM[4]

Table 1: In Vitro Binding Affinity of Rolapitant. This table summarizes the high-affinity binding of Rolapitant to its molecular target.

Experimental Protocol: NK-1 Receptor Binding Assay (Summary)

While specific, detailed protocols from the primary preclinical studies are proprietary, the determination of the inhibitory constant (Ki) for Rolapitant at the human NK-1 receptor would have generally followed a competitive radioligand binding assay format. A typical protocol involves:

  • Source of Receptor: Human cell lines recombinantly expressing the NK-1 receptor.

  • Radioligand: A high-affinity radiolabeled NK-1 receptor antagonist.

  • Assay Principle: Membranes from the receptor-expressing cells are incubated with the radioligand in the presence of varying concentrations of the test compound (Rolapitant).

  • Measurement: The amount of radioligand displaced by the test compound is measured, and from this, the IC50 (the concentration of the compound that inhibits 50% of the radioligand binding) is calculated.

  • Ki Calculation: The IC50 value is then converted to the Ki (inhibitory constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

In Vivo Efficacy: From Preclinical Models to Clinical Success

The in vivo evaluation of Rolapitant progressed from animal models that mimic chemotherapy-induced emesis to extensive human clinical trials.

Preclinical Animal Models

Rolapitant demonstrated significant anti-emetic effects in established animal models.

Animal ModelEmetic ChallengeRolapitant Effect
GerbilNK-1 agonist-induced foot tappingReversal of foot tapping[4]
FerretApomorphine-induced emesisReversal of emesis[4]
FerretCisplatin-induced emesisReversal of emesis[4]

Table 2: Summary of Rolapitant's Efficacy in Preclinical Animal Models. This table highlights the consistent anti-emetic effects of Rolapitant in various preclinical settings.

Clinical Trials in Humans

Rolapitant has undergone rigorous evaluation in Phase II and III clinical trials for the prevention of chemotherapy-induced nausea and vomiting (CINV).

Clinical Trial PhaseChemotherapy TypeKey FindingReference
Phase IIHighly EmetogenicDemonstrated safety and efficacy of various doses[4]
Phase IIIHighly EmetogenicSuperior CINV protection in the delayed phase vs. control[5]
Phase IIIModerately EmetogenicSuperior CINV protection in the delayed phase vs. control[5]

Table 3: Overview of Key Clinical Trial Findings for Rolapitant. This table showcases the robust clinical evidence supporting the efficacy of Rolapitant in preventing CINV.

Experimental Protocols: In Vivo Models (Summary)

Gerbil Foot Tapping Model:

  • Animal Model: Gerbils.

  • Procedure: An NK-1 receptor agonist is administered to induce a characteristic foot-tapping behavior.

  • Intervention: Rolapitant is administered prior to the NK-1 agonist.

  • Endpoint: The frequency or duration of foot tapping is measured to assess the antagonist effect of Rolapitant.

Ferret Emesis Model:

  • Animal Model: Ferrets.

  • Procedure: Emesis is induced by the administration of an emetogenic agent such as cisplatin or apomorphine.

  • Intervention: Rolapitant is administered prophylactically.

  • Endpoint: The number of retches and vomits is counted over a defined observation period to determine the anti-emetic efficacy of Rolapitant.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating drug candidates like Rolapitant.

G cluster_0 Cell Membrane NK-1 Receptor NK-1 Receptor Emesis Emesis NK-1 Receptor->Emesis Initiates Signal Substance P Substance P Substance P->NK-1 Receptor Binds and Activates Rolapitant Rolapitant Rolapitant->NK-1 Receptor Blocks Binding

Figure 1: Rolapitant's Mechanism of Action at the NK-1 Receptor.

G In Vitro Screening In Vitro Screening In Vivo Animal Models In Vivo Animal Models In Vitro Screening->In Vivo Animal Models Lead Compound Identification Clinical Trials Clinical Trials In Vivo Animal Models->Clinical Trials Preclinical Efficacy & Safety Regulatory Approval Regulatory Approval Clinical Trials->Regulatory Approval Human Efficacy & Safety

References

Safety Operating Guide

Proper Disposal of (6-(Trifluoromethyl)pyridin-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of (6-(Trifluoromethyl)pyridin-2-yl)methanol is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a fluorinated pyridine derivative, this compound must be treated as hazardous waste.[1][2] Adherence to the following procedural guidelines will mitigate risks associated with its handling and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to prevent exposure.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile, neoprene)To prevent skin contact and absorption.[2][3]
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes.[2][3]
Body Protection Laboratory coatTo protect clothing and skin from contamination.[2]
Respiratory Protection Use only in a well-ventilated area or chemical fume hood.To avoid the inhalation of vapors.[2]

Waste Segregation and Collection

Proper segregation is a cornerstone of safe chemical waste management.[4] Incompatible waste streams must never be mixed.[1][2]

  • Waste Classification : All materials contaminated with this compound, including the pure compound, solutions, reaction byproducts, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1][2]

  • Solid vs. Liquid Waste :

    • Solid Waste : Collect in a designated container for solid hazardous waste.[3]

    • Liquid Waste : Collect in a separate, designated container for liquid hazardous waste. Keep aqueous and organic solvent waste streams separate.[3]

  • Incompatible Materials : Store waste containing this compound separately from strong oxidizing agents and acids.[2]

Step-by-Step Disposal Protocol

The following workflow outlines the process from waste generation to final pickup.

G cluster_0 Step 1: Preparation & Collection cluster_1 Step 2: Labeling & Storage cluster_2 Step 3: Final Disposal A Wear appropriate PPE B Identify and segregate waste (Solid, Liquid, Contaminated Materials) A->B C Select a compatible, leak-proof hazardous waste container B->C D Carefully transfer waste into container C->D E Affix a 'Hazardous Waste' label D->E F Clearly write the full chemical name and list all components of a mixture E->F G Seal container tightly when not in use H Store in a designated, secure, and well-ventilated satellite accumulation area G->H I Use secondary containment for liquid waste H->I J Maintain accurate disposal records I->J K Arrange for pickup by a licensed hazardous waste disposal facility J->K L Follow institutional EHS guidelines K->L

Workflow for the disposal of this compound.

Container and Labeling Requirements:

ParameterRequirement
Container Type Must be in good condition, leak-proof, and chemically compatible.[5] Plastic containers are often preferred over glass.[4]
Container Sealing Keep containers securely closed except when adding waste.[5] Do not fill beyond 90% capacity.[6]
Primary Label Must be clearly marked with the words "Hazardous Waste".[4][5]
Content Information The full chemical name, "this compound," must be written out.[5] For mixtures, list all chemical components and their approximate percentages.[4] Do not use abbreviations.[4]
Other Information Include the date of waste generation, the principal investigator's name, and the laboratory location (department, room number).[4]

Spill and Emergency Procedures

In the event of a spill, immediate and safe response is crucial.

  • Small Spills (inside a fume hood) :

    • Alert personnel in the immediate vicinity.[1]

    • Ensure the area is well-ventilated.[1]

    • Wearing appropriate PPE, contain and absorb the spill with an inert material like vermiculite, sand, or commercial absorbent pads.[1][2]

    • Collect the absorbed material and any contaminated cleaning supplies into a suitable, sealed container for hazardous waste disposal.[1]

  • Large Spills :

    • Evacuate the immediate area.[3]

    • Alert your institution's Environmental Health and Safety (EHS) department immediately.[2][3]

    • If safe to do so, close doors to the affected area to contain vapors.[1]

Empty Container Disposal

Empty containers that held this compound must also be handled with care.

  • Triple-rinse the container with a suitable solvent capable of removing the chemical residue.[5]

  • Collect the first rinsate as hazardous waste.[7] For highly toxic chemicals, the first three rinses must be collected.[7]

  • After thorough rinsing and air-drying, deface or remove all original hazard labels from the container.[8]

  • The rinsed container may then be disposed of in the regular trash or recycling, in accordance with institutional policy.[5][8]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.[6]

References

Personal protective equipment for handling (6-(Trifluoromethyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, operational, and disposal information for handling (6-(Trifluoromethyl)pyridin-2-yl)methanol (CAS No. 131747-53-0). Given the potential hazards associated with this and structurally similar compounds, adherence to these protocols is paramount for ensuring a safe laboratory environment.

Hazard Identification and Precautions

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: May cause skin irritation.[3][4][5]

  • Eye Irritation: May cause serious eye irritation.[1][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3][4][5]

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3][6][7][8]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should meet ANSI Z87.1 standards. A face shield provides additional protection against splashes, especially when handling larger quantities.[7][9]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a common choice for short-term protection.[6][7][9] For prolonged contact, consider butyl rubber or PVA gloves, which may offer better resistance to pyridine-based compounds.[8][10] Always consult the glove manufacturer's compatibility chart.
Body Protection Laboratory CoatA flame-resistant lab coat worn over personal clothing is recommended. Ensure it is fully buttoned to maximize skin coverage.[7][9][10]
Respiratory Protection Air-Purifying RespiratorTo be used when handling outside of a fume hood or if there is a risk of aerosol generation. A NIOSH-approved respirator is recommended.[3][9]
Foot Protection Closed-Toe ShoesShoes should fully cover the feet to protect against spills.[9]

Operational Plan: Safe Handling Protocol

A step-by-step approach to handling this compound is critical for minimizing risks.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area verify_safety Verify Fume Hood, Eyewash & Safety Shower gather_ppe Assemble All Required PPE don_ppe Don PPE gather_ppe->don_ppe handle_in_hood Conduct all manipulations in a fume hood don_ppe->handle_in_hood decontaminate Decontaminate Work Area handle_in_hood->decontaminate doff_ppe Remove PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound.

Methodology:

  • Preparation and Engineering Controls:

    • Designate a specific area within a laboratory for handling the compound.

    • Ensure a chemical fume hood is functioning correctly.

    • Verify that an emergency eyewash station and safety shower are accessible.[10]

    • Have spill control materials, such as absorbent pads, readily available.[6]

  • Donning Personal Protective Equipment:

    • Before handling the chemical, put on all the required PPE as outlined in the table above.

  • Handling the Compound:

    • Conduct all weighing, transferring, and other manipulations of the compound within a chemical fume hood to control vapors and potential dust.[7]

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the handling area.[11][12]

  • Post-Handling Procedures:

    • After handling, decontaminate the work surface.

    • Remove PPE carefully to avoid cross-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water.[1][9]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and adhere to regulations.

Disposal Workflow

collect_waste Collect Waste in Labeled Container segregate_waste Segregate from Incompatible Materials collect_waste->segregate_waste consult_ehs Consult Institutional EHS for Disposal segregate_waste->consult_ehs dispose Dispose as Hazardous Waste consult_ehs->dispose

Caption: A workflow for the proper disposal of this compound waste.

Methodology:

  • Waste Collection:

    • Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, weighing paper, absorbent material), in a clearly labeled and sealed container.[3][9][10]

  • Waste Segregation:

    • Store the waste container in a designated, well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[10][11]

  • Waste Disposal:

    • Treat waste containing this compound as hazardous waste.[3]

    • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, regional, and national regulations.[3][13] Do not dispose of this chemical down the drain.[1]

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

Emergency Situation First Aid and Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[10] Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water.[1] If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[6][7] Collect the material in a sealed container for disposal.[9]
Large Spill Evacuate the area immediately and contact your institution's emergency response team.[9]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.